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Core Science & Biosynthesis

Exploratory

The Strategic Incorporation of Novel Fluorinated Heterocycles in Modern Drug Discovery: An In-depth Technical Guide

For researchers, medicinal chemists, and drug development professionals, the strategic introduction of fluorine into heterocyclic scaffolds represents a paradigm shift in the quest for novel therapeutics. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the strategic introduction of fluorine into heterocyclic scaffolds represents a paradigm shift in the quest for novel therapeutics. This guide provides a deep dive into the rationale, synthesis, and application of fluorinated heterocycles, moving beyond a simple recitation of facts to an integrated analysis of the causality behind experimental choices and the self-validating systems that underpin successful drug discovery programs.

The Fluorine Advantage: More Than Just a Halogen Swap

The incorporation of fluorine into a drug candidate is a deliberate strategy to modulate its physicochemical and pharmacokinetic properties.[1][2] Unlike other halogens, fluorine's unique combination of high electronegativity (3.98 on the Pauling scale), small van der Waals radius (1.47 Å, comparable to hydrogen's 1.20 Å), and the exceptional strength of the C-F bond fundamentally alters a molecule's behavior in a biological system.[3]

Key strategic advantages of incorporating fluorine into heterocyclic frameworks include:

  • Enhanced Metabolic Stability: The high bond energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. This "metabolic blocking" at vulnerable positions on a heterocyclic ring can significantly increase a drug's half-life and oral bioavailability.[4]

  • Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms within a heterocycle. This fine-tuning of basicity is critical for optimizing a drug's solubility, cell permeability, and off-target interactions, such as hERG channel binding.[2][4]

  • Improved Binding Affinity and Selectivity: Fluorine can engage in unique, non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and multipolar interactions with amide carbonyls.[5] These interactions can lead to a significant increase in binding affinity and selectivity for the target protein.

  • Conformational Control: The introduction of fluorine can induce specific conformational preferences in a flexible heterocyclic ring system. This "conformational locking" can pre-organize the molecule into its bioactive conformation, leading to enhanced potency.[2]

  • Increased Lipophilicity and Membrane Permeability: While the effect on lipophilicity can be complex, the introduction of a single fluorine atom or a trifluoromethyl group can enhance a molecule's ability to cross biological membranes, which is particularly important for CNS-active drugs.[1][2][6]

The decision-making process for incorporating fluorine is a multi-faceted consideration of the desired property changes, as illustrated in the following workflow:

G cluster_0 Problem Identification cluster_1 Strategic Fluorination Hypothesis cluster_2 Synthetic Strategy Selection cluster_3 Execution & Analysis cluster_4 Outcome Problem Poor Metabolic Stability Low Potency Off-Target Effects Poor Bioavailability Hypothesis Introduce Fluorine to: - Block Metabolism - Enhance Binding - Modulate pKa - Control Conformation Problem->Hypothesis Propose Solution Strategy Late-Stage vs. Building Block? Hypothesis->Strategy Design Synthesis LSF Late-Stage Fluorination Strategy->LSF Rapid SAR Flexibility BB Fluorinated Building Blocks Strategy->BB Scalability Established Routes Synthesis Synthesize Analogs LSF->Synthesis BB->Synthesis Characterization NMR (1H, 13C, 19F) Mass Spectrometry Synthesis->Characterization Verify Structure Analysis In Vitro & In Vivo Testing (Potency, ADME, PK) Analysis->Hypothesis Iterate Design Outcome Optimized Lead Compound Analysis->Outcome Achieve Desired Profile Characterization->Analysis Test Properties G Start Start: Need for Fluorinated Heterocycle Q1 Is rapid SAR exploration required? Start->Q1 LSF Pursue Late-Stage Fluorination (LSF) Q1->LSF Yes Q2 Is a suitable fluorinated building block available? Q1->Q2 No Reassess Reassess Synthetic Strategy LSF->Reassess If regioselectivity or compatibility is an issue BB Utilize Building Block Approach Q2->BB Yes CustomSynth Synthesize Custom Building Block Q2->CustomSynth No BB->Reassess If scaffold modification is needed later CustomSynth->BB G cluster_0 In Silico Design cluster_1 Experimental Validation Computational Computational Modeling (QM, MD, Docking) Prediction Predict Properties: - pKa - logP - Binding Affinity - Conformation Computational->Prediction Prioritization Prioritize Candidates Prediction->Prioritization Synthesis Chemical Synthesis Prioritization->Synthesis Guide Synthesis Screening Biological Screening (In Vitro Assays) Synthesis->Screening Data Experimental Data Screening->Data Data->Computational Feedback Loop for Model Refinement

Sources

Foundational

Conformational Analysis of the 3,3,4-Trifluoropiperidine Ring: A Technical Guide

The following technical guide details the conformational analysis, synthesis, and medicinal chemistry applications of the 3,3,4-trifluoropiperidine scaffold. Executive Summary The 3,3,4-trifluoropiperidine scaffold repre...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the conformational analysis, synthesis, and medicinal chemistry applications of the 3,3,4-trifluoropiperidine scaffold.

Executive Summary

The 3,3,4-trifluoropiperidine scaffold represents a high-value pharmacophore in modern drug discovery. It occupies a unique "Goldilocks" zone in physicochemical space: it significantly lowers the basicity of the piperidine nitrogen (reducing hERG liability and improving membrane permeability) without the excessive lipophilicity penalties associated with perfluorinated alkyl chains.

This guide provides a deep-dive analysis of the stereoelectronic forces dictating its conformation, specifically the interplay between the gem-difluoro effect at C3 and the vicinal gauche effect between C3 and C4.

Part 1: Structural & Conformational Analysis

The Stereoelectronic Landscape

Unlike the parent piperidine, which exists as a rapidly interconverting chair, 3,3,4-trifluoropiperidine exhibits a biased conformational equilibrium driven by three competing forces:

  • 1,3-Diaxial Steric Strain: Disfavors axial substituents at C4.

  • Charge-Dipole Interactions: Stabilize axial fluorine at C3/C5 when the amine is protonated (

    
    ).
    
  • The Fluorine Gauche Effect: The tendency of vicinal fluorine atoms (F-C-C-F) to adopt a gauche (60°) rather than anti (180°) conformation.

The 4-Fluoro Preference: Axial vs. Equatorial

The defining feature of this scaffold is the orientation of the single fluorine atom at C4 relative to the gem-difluoro pair at C3.

  • The Geometry:

    • C3: Possesses one axial fluorine (

      
      ) and one equatorial fluorine (
      
      
      
      ).
    • C4: Can place fluorine in the equatorial (

      
      ) or axial (
      
      
      
      ) position.
  • The Analysis:

    • Scenario A: 4-F is Equatorial

      • Dihedral (

        
        ) 
        
        
        
        (Gauche)
      • Dihedral (

        
        ) 
        
        
        
        (Gauche)
      • Result: Two stabilizing gauche interactions.

    • Scenario B: 4-F is Axial

      • Dihedral (

        
        ) 
        
        
        
        (Gauche)
      • Dihedral (

        
        ) 
        
        
        
        (Anti)
      • Result: One stabilizing gauche interaction; one destabilizing anti interaction (dipole opposition).

Conclusion: The 4-Equatorial conformation is thermodynamically preferred. It maximizes the hyperconjugative stabilization (


) inherent in the gauche effect and avoids the 1,3-diaxial steric clash with protons at C2 and C6.
Visualization of Conformational Forces

The following diagram illustrates the competing forces and the resultant equilibrium.

Conformation Chair_Eq Conformer A: 4-F Equatorial (Preferred) Chair_Ax Conformer B: 4-F Axial (Disfavored) Chair_Ax->Chair_Eq  ΔG < 0 (Equilibrium Shift)   Forces_Eq Stabilizing Factors: • 2x Gauche Interactions (F-C-C-F) • Minimized 1,3-Diaxial Strain Forces_Eq->Chair_Eq Forces_Ax Destabilizing Factors: • 1x Anti Interaction (Dipole Repulsion) • 1,3-Diaxial Steric Clash (F vs H) Forces_Ax->Chair_Ax

Caption: Conformational equilibrium of 3,3,4-trifluoropiperidine showing the thermodynamic preference for the 4-equatorial isomer driven by the gauche effect.

Part 2: Physicochemical Implications[1][2][3]

Basicity Modulation (pKa)

Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect ($ -I $). This reduces the electron density on the piperidine nitrogen, lowering the pKa of the conjugate acid.

Substituent PatternApprox. pKa (Conj. Acid)ΔpKa vs PiperidineEffect Description
Piperidine (Ref) 11.0 0.0 Baseline
4-Fluoropiperidine10.3-0.7Mild inductive withdrawal (

-effect).
3-Fluoropiperidine9.2-1.8Stronger inductive withdrawal (

-effect).
3,3-Difluoropiperidine~8.0-3.0Additive

-effect; significant basicity drop.
3,3,4-Trifluoropiperidine ~6.8 - 7.2 -4.0 Optimal range for physiological neutrality.

Medicinal Chemistry Impact:

  • hERG Avoidance: Reducing pKa below 7.5 often drastically reduces affinity for the hERG potassium channel, a critical safety endpoint.

  • Permeability: A lower pKa increases the fraction of neutral species at physiological pH (7.4), enhancing passive membrane permeability.

Metabolic Stability

The C-F bond is metabolically robust (


).
  • C3 Blocking: The gem-difluoro group completely blocks metabolic oxidation at the susceptible C3 position.

  • C4 Blocking: The 4-F substituent hinders oxidation at the para-position, a common soft spot for CYP450-mediated metabolism.

Part 3: Synthesis Protocols

Two primary routes exist: De Novo Ring Construction (for scale-up) and Functional Group Interconversion (for late-stage diversification).

Route A: De Novo Synthesis (Ethyl Bromodifluoroacetate Method)

This route is preferred for generating the scaffold in multigram quantities.

Step-by-Step Protocol:

  • Reagents: Ethyl bromodifluoroacetate, 2-chloroacrylonitrile, Copper powder.

  • Reaction:

    • Initiation: Reformatsky-type reaction. Ethyl bromodifluoroacetate reacts with 2-chloroacrylonitrile in the presence of Cu to form the acyclic precursor.

    • Cyclization: Reductive cyclization using Borane (

      
      ) or hydrogenation reduces the nitrile to the amine and closes the ring.
      
  • Fluorination: The resulting 3,3-difluoro-4-piperidinol intermediate is treated with a Deoxofluorinating agent (e.g., DAST, Deoxo-Fluor) to install the 4-F.

    • Note: This step typically proceeds with inversion of configuration if the alcohol is chiral, or racemization if a carbocation intermediate is formed.

Route B: Deoxofluorination of 3,3-Difluoro-4-oxopiperidine

Ideal for medicinal chemistry labs starting from commercially available ketones.

Synthesis Start Start: N-Boc-3,3-difluoro-4-oxopiperidine Step1 Step 1: Reduction (NaBH4, MeOH) Yields: N-Boc-3,3-difluoro-4-hydroxy-piperidine Start->Step1 Reduction Step2 Step 2: Deoxofluorination (DAST or XtalFluor-E) DCM, -78°C to RT Step1->Step2 Nucleophilic Fluorination End Product: N-Boc-3,3,4-trifluoropiperidine Step2->End Purification

Caption: Synthetic workflow for the conversion of the difluoroketone to the trifluoropiperidine scaffold via deoxofluorination.

Critical Experimental Note: When using DAST on the 3,3-difluoro-4-hydroxy substrate, the adjacent electron-withdrawing difluoro group destabilizes the developing carbocation. This minimizes elimination side-products (alkenes) but requires strictly anhydrous conditions to prevent reversion to the ketone.

Part 4: Experimental Validation

To verify the conformation and identity of the synthesized scaffold, the following analytical signatures are diagnostic.

NMR Spectroscopy ( and )
  • 
     NMR: 
    
    • Expect an ABX or AB system for the gem-difluoro group if the ring is conformationally locked.

    • Coupling Constants (

      
      ): 
      
      • 
         (geminal): ~240–260 Hz.
        
      • 
         (vicinal): The coupling between F3 and F4 is the "smoking gun" for conformation.
        
        • Gauche (

          
          ):  ~10–15 Hz.
          
        • Anti (

          
          ):  ~25–35 Hz (Karplus-like dependence).
          
  • 
     NMR: 
    
    • Look for the

      
       proton signal. If F4 is equatorial, H4 is axial.
      
    • 
       will show large diaxial couplings (
      
      
      
      ) with
      
      
      .
X-Ray Crystallography

If the piperidine is part of a solid salt (e.g., Hydrochloride) or a crystalline ligand-protein complex:

  • Measure the Torsion Angle

    
    .
    
  • A value close to 60° confirms the gauche preference.

References

  • Conformational Analysis of Fluorinated Piperidines

    • Nairoukh, Z., et al. "Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference."[1] Chemistry – A European Journal, 2020.[1]

  • The Fluorine Gauche Effect

    • O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008.
  • pKa Modulation in Drug Design

    • Morgenthaler, M., et al. "Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities." ChemMedChem, 2007.
  • Synthesis of Fluorinated Piperidines

    • Surmont, R., et al. "Synthesis of 4-substituted 3,3-difluoropiperidines."[2] Journal of Organic Chemistry, 2010.[2]

Sources

Exploratory

Suppliers of high-purity 3,3,4-Trifluoropiperidine hydrochloride

An In-Depth Technical Guide to Sourcing and Qualifying High-Purity 3,3,4-Trifluoropiperidine Hydrochloride For Researchers, Scientists, and Drug Development Professionals Abstract 3,3,4-Trifluoropiperidine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Sourcing and Qualifying High-Purity 3,3,4-Trifluoropiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3,4-Trifluoropiperidine hydrochloride represents a sophisticated chemical building block of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of fluorine atoms on the piperidine scaffold can profoundly influence a molecule's physicochemical properties, including basicity (pKa), lipophilicity, and metabolic stability. This guide provides a comprehensive framework for researchers and drug development professionals on sourcing, qualifying, and utilizing high-purity 3,3,4-Trifluoropiperidine hydrochloride. Recognizing that this specific isomer may not be a readily available catalog item, this document emphasizes the critical workflows for engaging with custom synthesis suppliers, establishing robust quality control protocols, and understanding the synthetic landscape for such advanced fluorinated heterocycles.

The Strategic Role of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is one of the most prevalent saturated N-heterocycles in approved pharmaceuticals.[1] Its ability to engage in hydrogen bonding and serve as a versatile scaffold makes it a privileged structure. The introduction of fluorine, a bioisostere of hydrogen with unique electronic properties, offers a powerful tool for fine-tuning molecular characteristics to overcome common challenges in drug discovery.[2]

Key advantages of fluorination on the piperidine ring include:

  • Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of the piperidine nitrogen. This is a critical strategy for reducing off-target effects, such as hERG channel affinity which is linked to cardiotoxicity, and for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Strategic fluorination can block sites of metabolism, thereby increasing the half-life and bioavailability of a drug candidate.[2]

  • Conformational Control: Fluorine substitution can induce specific conformational preferences in the piperidine ring due to steric and electronic effects (e.g., gauche effect). This conformational restriction can lock the molecule into a bioactive conformation, enhancing its potency and selectivity for its biological target.[4]

The specific 3,3,4-trifluoro substitution pattern presents a unique combination of a gem-difluoro group at the 3-position and a single fluorine at the 4-position. This arrangement is expected to exert a strong influence on the nitrogen's basicity and the molecule's overall dipole moment and conformational equilibrium.

Sourcing High-Purity 3,3,4-Trifluoropiperidine Hydrochloride: A Framework for Qualification

As of this writing, 3,3,4-Trifluoropiperidine hydrochloride is not listed as a standard catalog product by major chemical suppliers. Its acquisition will likely require a custom synthesis project. This necessitates a rigorous supplier selection and qualification process.

Identifying Potential Suppliers

The initial search should target companies with demonstrated expertise in fluorination chemistry and the synthesis of complex heterocyclic building blocks. While suppliers for isomers like 3,3-Difluoropiperidine hydrochloride (CAS 496807-97-7) are known, it is crucial to vet their capabilities for multi-step, stereocontrolled synthesis.[5][6]

Table 1: Representative Supplier Tiers for Fluorinated Heterocycles

Supplier TierDescriptionKey CharacteristicsExamples (for related compounds)
Tier 1: Major Global Suppliers Large catalog companies with established distribution networks. May offer custom synthesis services.Broad product range, reliable logistics, extensive documentation (CoA, SDS).Sigma-Aldrich, Santa Cruz Biotechnology[6]
Tier 2: Specialized Fluorine Chemistry Experts Companies focusing specifically on the development and production of fluorinated building blocks.Deep technical expertise, often more flexible for custom projects.Ossila[5], PureSynth[7]
Tier 3: Custom Synthesis Organizations (CSOs) Companies that specialize in contract-based synthesis of novel or complex molecules.Project-based, collaborative, often provide detailed process development reports.Numerous specialized CSOs worldwide.
The Supplier Qualification Workflow

A systematic approach is essential when engaging a custom synthesis partner. The objective is to verify their technical capability, quality systems, and communication practices before committing to a project.

SupplierQualification cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Selection & Monitoring A Identify Potential Suppliers (Tiers 2 & 3) B Submit Request for Quotation (RFQ) - Target Structure - Purity Specification (>98%) - Required Analytical Data - Quantity A->B C Review Proposed Synthetic Route B->C Supplier Responds D Conduct Technical Interview - Discuss potential challenges - Assess analytical capabilities C->D E Request Example Certificate of Analysis (CoA) for a similar fluorinated compound D->E F Select Primary Supplier & Issue Purchase Order E->F Supplier Meets Criteria G Request Bi-Weekly Progress Reports (with interim analytical data, e.g., NMR) F->G H Receive & Quarantine Final Product G->H I In-House Quality Control Verification H->I J J I->J Release for R&D Use

Caption: Workflow for qualifying a custom synthesis supplier.

Plausible Synthetic Strategies for Trifluoropiperidines

While a specific, validated synthesis for 3,3,4-Trifluoropiperidine is not publicly available, we can propose a logical pathway based on established methods for creating similar structures. A common and effective strategy involves the hydrogenation of a corresponding fluorinated pyridine precursor.[1][8]

Proposed Retrosynthetic Pathway

The synthesis could begin with a suitably substituted pyridine, which is then subjected to fluorination and reduction steps.

SyntheticPathway cluster_start Starting Material Target 3,3,4-Trifluoropiperidine HCl N_Protected N-Protected 3,3,4-Trifluoropiperidine Target->N_Protected Deprotection & Salt Formation (HCl) FluorinatedPyridine 3,4-Difluoro-N-Protected-1,2,3,6-tetrahydropyridine N_Protected->FluorinatedPyridine Reduction (e.g., H2, Pd/C) KetoPyridine N-Protected-4-piperidinone FluorinatedPyridine->KetoPyridine Electrophilic Fluorination (e.g., Selectfluor®) [10]

Caption: A plausible synthetic workflow for 3,3,4-Trifluoropiperidine HCl.

Key Synthetic Considerations
  • Fluorination: Electrophilic fluorination of an enamine or silyl enol ether derived from a protected 4-piperidone is a viable approach to introduce fluorine at the 3-position.[9] Subsequent steps would be needed to introduce the C4-fluorine.

  • Hydrogenation: The reduction of fluorinated pyridines to piperidines is a well-documented method.[8][10] The choice of catalyst (e.g., Rhodium or Palladium based) and reaction conditions is critical to achieve high diastereoselectivity and avoid defluorination.[1][8]

  • Stereocontrol: The hydrogenation step will likely produce a mixture of diastereomers. Purification by chromatography or crystallization will be necessary to isolate the desired isomer. The relative stereochemistry must be confirmed unequivocally by advanced NMR techniques (e.g., NOESY).

A Guide to Quality Control and Purity Assessment

For use in drug discovery, "high-purity" typically implies >98% purity as determined by quantitative methods, with a well-defined structure and low levels of residual solvents and inorganic impurities. A comprehensive Certificate of Analysis (CoA) is non-negotiable.

Table 2: Mandatory Analytical Tests for High-Purity Qualification

TestMethodPurposeAcceptance Criteria
Identity ¹H, ¹³C, and ¹⁹F NMR SpectroscopyConfirms the chemical structure and isomeric configuration.Spectra must be consistent with the proposed structure of 3,3,4-Trifluoropiperidine HCl.
Purity HPLC-UV/MS or qNMRQuantifies the main component and detects organic impurities.≥ 98.0%
Salt Form Confirmation Argentometric Titration or Ion ChromatographyConfirms the presence and stoichiometry of the hydrochloride salt.Chloride content consistent with a 1:1 molar ratio.
Water Content Karl Fischer TitrationQuantifies the amount of water present.Typically ≤ 0.5%
Residual Solvents Headspace GC-MSIdentifies and quantifies any remaining solvents from the synthesis.Must meet ICH Q3C limits.
Appearance Visual InspectionChecks for physical consistency.White to off-white solid.
Experimental Protocol: Purity Determination by HPLC-MS

This protocol provides a starting point for developing a robust purity analysis method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Detection: UV at 210 nm and 254 nm; Mass Spectrometry (ESI+) scanning for the expected mass of the free base.

  • Standard Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Water:Acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: Integrate all peaks in the UV chromatogram. Calculate purity as the percentage of the main peak area relative to the total area of all peaks. The MS data will serve to confirm the identity of the main peak and any major impurities.

Interpreting NMR Data
  • ¹⁹F NMR: This is the most critical technique. It should show three distinct fluorine environments. The coupling constants (J-values) between the fluorine atoms and with adjacent protons will be instrumental in confirming the 3,3,4-substitution pattern and the relative stereochemistry.

  • ¹H NMR: The proton signals will be significantly split by the adjacent fluorine atoms. The complexity of the splitting patterns provides further confirmation of the structure.

  • ¹³C NMR: The carbon atoms bonded to fluorine will appear as doublets or triplets with large C-F coupling constants.

Handling, Storage, and Safety

Although a specific Safety Data Sheet (SDS) for 3,3,4-Trifluoropiperidine hydrochloride is not available, data from closely related compounds like 3,3-Difluoropiperidine hydrochloride suggest the following precautions:

  • Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. Harmful if swallowed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8 °C). The compound is likely hygroscopic; storage under an inert atmosphere (e.g., Argon or Nitrogen) is highly recommended to ensure long-term stability and purity.

Conclusion

3,3,4-Trifluoropiperidine hydrochloride is a specialized building block with high potential for medicinal chemistry applications. Due to its likely unavailability as a stock item, researchers must adopt a rigorous approach to sourcing it via custom synthesis. This involves a multi-phase supplier qualification process, a clear understanding of plausible synthetic routes, and the implementation of a comprehensive in-house quality control program to verify the identity, purity, and stability of the material. By following the framework outlined in this guide, scientists can confidently procure and utilize this advanced intermediate to accelerate their research and development programs.

References

  • The conformational preferences of fluorinated piperidine derivatives... - ResearchGate. Available from: [Link]

  • Lee, J., & Watts, R. J. (1969). Nuclear magnetic resonance studies of heterocyclic fluorine compounds. Part 2.—Perfluoro-N-fluoro-piperidine and perfluoro-N-fluoro-morpholine ring systems. Transactions of the Faraday Society, 65, 2077-2083. Available from: [Link]

  • Lehni, D., & Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(19), 11048-11054. Available from: [Link]

  • García-Reyes, J., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Communications, 10(1), 359. Available from: [Link]

  • Di Fenza, A., et al. (2025). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry. Available from: [Link]

  • Schleicher, E., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Chemistry, 7(5), 162. Available from: [Link]

  • García-Reyes, J., et al. (2019). Preparation of all-cis-(multi)fluorinated piperidines by the dearomatization–hydrogenation process. ResearchGate. Available from: [Link]

  • Tourwé, D., et al. (2025). Conformational Analysis of Trans and CIS Isomers of N-Trifluoroacetyl-2-Methoxy-4-t. Butylpiperidine and N-Trifluoroacetyl-2-Methoxy-4-Methyl Piperidine. ResearchGate. Available from: [Link]

  • Studley, J. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. Available from: [Link]

  • PureSynth. (n.d.). 33-Difluoropiperidine Hydrochloride 97.0%. Available from: [Link]

  • Fustero, S., et al. (2025). Synthesis of 3Aminomethyl3-fluoropiperidines. ResearchGate. Available from: [Link]

  • Brandt, S. D., et al. (2012). Analytical characterization of three trifluoromethyl-substituted methcathinone isomers. Journal of Mass Spectrometry, 47(6), 773-783. Available from: [Link]

  • Chemical-Suppliers.com. (n.d.). 3,3-Difluoropiperidine HCl | CAS 496807-97-7. Available from: [Link]

  • Surmont, R., et al. (2010). Synthesis of 4-substituted 3,3-difluoropiperidines. The Journal of Organic Chemistry, 75(3), 929-932. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocols for Amide Coupling with 3,3,4-Trifluoropiperidine HCl

Executive Summary & Mechanistic Context[1][2][3][4][5] 3,3,4-Trifluoropiperidine is a high-value building block in medicinal chemistry, often used to modulate metabolic stability and lipophilicity ( ) without significant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Context[1][2][3][4][5]

3,3,4-Trifluoropiperidine is a high-value building block in medicinal chemistry, often used to modulate metabolic stability and lipophilicity (


) without significantly increasing molecular weight.[1] However, its use in amide coupling presents two distinct challenges:[1]
  • Attenuated Nucleophilicity: The presence of three fluorine atoms creates a strong inductive electron-withdrawing effect ($ -I $ effect).[1] This pulls electron density away from the secondary nitrogen, significantly lowering the energy of the HOMO (Highest Occupied Molecular Orbital) and reducing its nucleophilicity compared to non-fluorinated piperidine.[1]

  • Salt Dissociation: The reagent is typically supplied as a hydrochloride salt.[1] While the

    
     of the conjugate acid is lower than typical amines (estimated 
    
    
    
    vs.
    
    
    for piperidine), the salt must be fully broken in situ to release the free base for reaction.[1] Incomplete neutralization is a common cause of yield failure.

This guide details three validated protocols ranging from "Gold Standard" discovery chemistry to scalable process-friendly methods.

Strategic Decision Framework

Before selecting a protocol, evaluate your specific constraints using the decision tree below.

CouplingStrategy Start Start: 3,3,4-Trifluoropiperidine HCl + Carboxylic Acid Scale What is the Reaction Scale? Start->Scale Chirality Is the Carboxylic Acid Chiral/Epimerizable? Scale->Chirality < 100 mg (Discovery) MethodB Method B: T3P/Pyridine (Low Epimerization, Easy Workup) Scale->MethodB > 100 mg (Process/Scale-up) Sterics Is the Acid Sterically Hindered? Chirality->Sterics No Chirality->MethodB Yes (Risk of Racemization) MethodA Method A: HATU/DIPEA (High Success Rate, difficult workup) Sterics->MethodA Moderate Hindrance MethodC Method C: Acid Chloride (Brute Force, High Reactivity) Sterics->MethodC Severe Hindrance

Figure 1: Decision matrix for selecting the optimal coupling strategy based on scale and substrate sensitivity.

Experimental Protocols

Method A: The "Gold Standard" (HATU)

Best for: Discovery scale, unreactive acids, and rapid library synthesis.[1] Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole ester).[1] The 7-nitrogen provides an anchimeric assistance effect that accelerates amine attack, crucial for the sluggish 3,3,4-trifluoropiperidine.[1]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 3,3,4-Trifluoropiperidine HCl (1.2 equiv)[1]

  • HATU (1.2 - 1.5 equiv)[1]

  • DIPEA (N,N-Diisopropylethylamine) (3.5 - 4.0 equiv)[1]

  • Solvent: DMF or DMAc (Anhydrous)[1]

Protocol:

  • Salt Break (Critical): In a vial, dissolve 3,3,4-Trifluoropiperidine HCl (1.2 equiv) in DMF (

    
     concentration relative to acid). Add 2.0 equiv of DIPEA.[1] Vortex and let stand for 5 minutes. Note: You may see a slight precipitate (DIPEA[1]·HCl); this is normal.[1]
    
  • Activation: In a separate reaction vessel, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.2 equiv) in DMF. Add the remaining DIPEA (1.5 - 2.0 equiv).[1] Stir for 2-5 minutes.

    • Why separate? Pre-mixing the amine salt with base ensures the free amine is ready to intercept the active ester immediately, preventing HATU hydrolysis or guanidinium by-product formation.[1]

  • Coupling: Add the amine/base solution (from Step 1) to the activated acid mixture.

  • Reaction: Stir at Room Temperature (RT) for 2–16 hours. Monitor by LCMS.[1]

    • Optimization: If conversion is <50% after 4 hours, heat to 40°C.[1]

  • Workup: Dilute with EtOAc. Wash 3x with 10% LiCl (aq) or Brine to remove DMF.[1] Dry over

    
    , filter, and concentrate.
    
Method B: The Scalable "Green" Method (T3P)

Best for: Scale-up (>1g), chiral acids, and easy purification.[1] Mechanism: T3P (Propylphosphonic anhydride) acts as a water scavenger and coupling agent.[1] It produces water-soluble byproducts, eliminating the need for chromatography in many cases.[2]

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 3,3,4-Trifluoropiperidine HCl (1.1 equiv)[1]

  • T3P (50% w/w in EtOAc or DMF) (1.5 - 2.0 equiv)[1]

  • Base: Pyridine (3.0 - 5.0 equiv) OR NMM (N-methylmorpholine) (4.0 equiv)[1]

  • Solvent: EtOAc, Me-THF, or DCM.[1]

Protocol:

  • Charge: To a flask equipped with a stir bar, add Carboxylic Acid (1.0 equiv), 3,3,4-Trifluoropiperidine HCl (1.1 equiv), and Solvent (EtOAc is preferred,

    
     volumes).
    
  • Base Addition: Add Pyridine (4.0 equiv).[1] Note: Pyridine acts as both base and acylation catalyst.

  • Reagent Addition: Cool the mixture to 0°C (optional, but recommended for chiral acids). Add T3P solution dropwise.[1]

  • Reaction: Allow to warm to RT and stir. T3P kinetics are slower than HATU; allow 12–24 hours.[1]

  • Workup (The "Magic" Step):

    • Add water to the reaction mixture.[1]

    • Separate layers.[1]

    • Wash organic layer with 0.5M HCl (to remove Pyridine and unreacted amine).[1]

    • Wash with Sat.

      
       (to remove unreacted acid and phosphorus byproducts).[1]
      
    • Wash with Brine.[1]

    • Concentrate.

Method C: The "Brute Force" Method (Acid Chloride)

Best for: Extremely sterically hindered acids or when Methods A/B fail.[1]

Protocol:

  • Activation: Convert Carboxylic Acid to Acid Chloride using Oxalyl Chloride (

    
     equiv) and cat. DMF in DCM.[1] Remove volatiles to isolate crude Acid Chloride.[1]
    
  • Coupling: Dissolve 3,3,4-Trifluoropiperidine HCl (

    
     equiv) in DCM. Add DIPEA (
    
    
    
    equiv) and stir for 10 mins to free the base.[1]
  • Addition: Add the Acid Chloride (dissolved in minimal DCM) dropwise to the amine solution at 0°C.

  • Workup: Quench with water. Standard extraction.

Reaction Workflow & Logic

The following diagram illustrates the critical "Salt Break" step required for this specific hydrochloride building block.

ReactionWorkflow AmineSalt 3,3,4-Trifluoro- piperidine HCl SaltBreak Step 1: Salt Break (R2-NH2 Free Base) AmineSalt->SaltBreak Base Base (DIPEA/NMM) Base->SaltBreak Activation Step 2: Acid Activation (Active Ester) Base->Activation Acid Carboxylic Acid Acid->Activation Coupling Coupling Agent (HATU/T3P) Coupling->Activation Attack Step 3: Nucleophilic Attack (Rate Limiting) SaltBreak->Attack Free Amine Activation->Attack Active Species

Figure 2: Mechanistic workflow highlighting the parallel generation of the free amine and the active ester.[1]

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<10%) Amine salt not dissociated.[1]Increase Base to 4-5 equiv. Ensure "Salt Break" step is performed before mixing.[1]
Starting Material (Acid) remains Amine nucleophilicity too low.[1]Switch from T3P to HATU. Heat reaction to 50°C.
Guanidinium Byproduct (+99 mass) HATU reacting with amine.[1]Slow addition of amine to pre-activated acid. Do not mix HATU and Amine before Acid.
Epimerization of Acid Base strength/temperature too high.Switch to Method B (T3P/Pyridine).[1] Keep at 0°C.

References

  • Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link][1]

  • Valeur, E., & Bradley, M. (2009).[1] "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Montalbetti, C. A., & Falque, V. (2005).[1] "Amide bond formation and peptide coupling." Tetrahedron. [Link][1]

  • Pattabiraman, V. R., & Bode, J. W. (2011).[1] "Rethinking amide bond synthesis." Nature. [Link][1]

Sources

Application

Deoxofluorination methods for preparing trifluoropiperidines

Application Note: Advanced Deoxofluorination Protocols for the Synthesis of Trifluoropiperidines Executive Summary & Strategic Importance Trifluoropiperidines represent a high-value scaffold in modern drug discovery. The...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Deoxofluorination Protocols for the Synthesis of Trifluoropiperidines

Executive Summary & Strategic Importance

Trifluoropiperidines represent a high-value scaffold in modern drug discovery. The strategic incorporation of three fluorine atoms into the piperidine ring—typically as a gem-difluoro motif adjacent to a monofluorine or a trifluoromethyl group—profoundly alters the physicochemical profile of the heterocycle.

The "Fluorine Effect" in Piperidines:

  • pKa Modulation: Fluorine's electronegativity reduces the basicity of the piperidine nitrogen (typically from pKa ~11 to ~8–9), improving oral bioavailability and reducing hERG channel liability.

  • Conformational Locking: The gauche effect of C–F bonds can lock the piperidine ring into specific chair conformers, pre-organizing the molecule for receptor binding.

  • Metabolic Stability: Blocking metabolic "soft spots" (e.g., C-H oxidation) at the 3- and 4-positions extends half-life.

This guide details the synthesis of 3,3,4-trifluoropiperidines and 3,4,4-trifluoropiperidines via deoxofluorination. Unlike simple aliphatic fluorinations, piperidines present unique challenges: the basic nitrogen can deactivate fluorinating reagents, and the ring system is prone to elimination (enamine formation).

Mechanistic Insight & Reagent Selection

Success in deoxofluorination hinges on matching the reagent to the substrate's electronic requirements and the tolerance for elimination side products.

The Nitrogen Challenge

Deoxofluorination reagents (DAST, Deoxo-Fluor) are Lewis acidic. A free piperidine nitrogen will coordinate with the sulfur center, quenching the reagent and preventing activation of the oxygen nucleophile.

  • Rule 1: The piperidine nitrogen must be protected with an electron-withdrawing group (EWG).

  • Selection: Carbamates (Cbz, Boc) or Sulfonamides (Ts).

    • Caution: DAST generates HF in situ. Acid-labile groups (Boc) may degrade if reaction temperature is not strictly controlled (< -20°C). Cbz is the preferred protecting group for robustness.

Reagent Decision Matrix
FeatureDAST (Diethylaminosulfur trifluoride)Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride)XtalFluor-E® (Diethylaminodifluorosulfinium tetrafluoroborate)
Physical State Liquid (Fuming)Liquid (Viscous)Crystalline Solid
Thermal Stability Low (Explosive >90°C)Moderate (Stable <70°C)High (Stable >100°C)
Reactivity High (Ketones & Alcohols)High (Ketones & Alcohols)Moderate (Requires activator like DBU or Et3N[1]·3HF)
Elimination Risk High (Acidic conditions)ModerateLow (Non-acidic mechanism available)
Best Use Case Small scale, difficult ketonesScale-up, general purposeAlcohols prone to elimination

Visualizing the Reaction Pathway

The following diagram illustrates the mechanistic divergence between substitution (desired) and elimination (undesired) pathways, highlighting the critical role of the HF scavenger.

Deoxofluorination_Mechanism cluster_conditions Critical Control Points Substrate Alcohol/Ketone Substrate Intermediate Activated Alkoxy-Sulfur Intermediate Substrate->Intermediate Activation (-HF) Reagent Fluorinating Reagent (DAST/Deoxo-Fluor) Reagent->Intermediate Transition Transition State Intermediate->Transition Heat/Time Product Trifluoropiperidine (Substitution) Transition->Product F- Attack (SN2/SN1) SideProduct Enamine/Alkene (Elimination) Transition->SideProduct Proton Abstraction

Caption: Mechanistic bifurcation in deoxofluorination. Elimination is minimized by low temperatures and non-basic conditions.

Experimental Protocols

Protocol A: Synthesis of 3,4,4-Trifluoropiperidine (Gem-difluorination)

Target: Conversion of N-Cbz-3-fluoro-4-piperidinone to N-Cbz-3,4,4-trifluoropiperidine. Challenge: The alpha-fluorine atom decreases the reactivity of the ketone (inductive effect), requiring a potent reagent like Deoxo-Fluor or neat DAST.

Materials:

  • N-Cbz-3-fluoro-4-piperidinone (1.0 equiv)

  • Deoxo-Fluor® (50% in toluene or neat) (2.5 equiv)

  • Dichloromethane (DCM), anhydrous

  • Saturated NaHCO₃ solution[2][3][4]

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask (RBF) and cool under Argon flow. Add N-Cbz-3-fluoro-4-piperidinone (5.0 mmol) and dissolve in anhydrous DCM (25 mL, 0.2 M).

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add Deoxo-Fluor® (12.5 mmol) dropwise via a plastic syringe. Note: Glass syringes may seize due to etching.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 16 hours.

    • Checkpoint: Monitor by 19F NMR.[5] The starting material (monofluoro ketone) signal will disappear, replaced by a complex pattern of the trifluoro system (ABX pattern).

  • Optimization (If conversion <50%): If the alpha-fluorine deactivates the ketone too strongly, add ethanol (0.2 equiv) as a catalyst. The alcohol reacts with Deoxo-Fluor to form a more reactive species. Heat to 40°C if necessary.

  • Quenching (CRITICAL): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a rapidly stirring saturated NaHCO₃ solution. Do not add water to the reaction. Evolution of CO₂ will be vigorous.

  • Workup: Extract with DCM (3 x 20 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.[3]

  • Purification: Flash chromatography (Hexanes/EtOAc). The trifluoro product is typically less polar than the ketone.

Protocol B: Synthesis of 3,3,4-Trifluoropiperidine (Deoxyfluorination)

Target: Conversion of N-Cbz-3,3-difluoro-4-hydroxypiperidine to N-Cbz-3,3,4-trifluoropiperidine. Challenge: Prevention of elimination to the 3,3-difluoro-1,2,3,6-tetrahydropyridine.[6] XtalFluor-E is used here for its superior selectivity.

Materials:

  • N-Cbz-3,3-difluoro-4-hydroxypiperidine (1.0 equiv)

  • XtalFluor-E® (1.2 equiv)

  • Triethylamine trihydrofluoride (Et₃N[7]·3HF) (2.0 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Procedure:

  • Setup: In a dry RBF under Argon, dissolve N-Cbz-3,3-difluoro-4-hydroxypiperidine (2.0 mmol) in anhydrous DCM (10 mL).

  • Promoter Addition: Add Et₃N·3HF (4.0 mmol) and Et₃N (1.0 mmol) at RT.

  • Reagent Addition: Cool to -78°C . Add solid XtalFluor-E® (2.4 mmol) in one portion.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to RT overnight.

    • Why XtalFluor? It does not release free HF until activated by the promoter, reducing the "acid pool" that catalyzes elimination.

  • Quenching: Quench with 5% aqueous NaHCO₃. Stir for 15 minutes.

  • Purification: Extract with DCM. The product is often volatile; avoid high-vacuum drying for extended periods.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
Low Conversion (Ketone) Inductive deactivation by adjacent Fluorine.Use neat Deoxo-Fluor at 60°C or add Lewis Acid catalyst (SbCl₃ or EtOH).
Elimination Product (Alkene) Reaction mixture too basic or too acidic (E1 mechanism).Switch to XtalFluor-E (Protocol B). Ensure temperature is kept low (-78°C start).
Boc Deprotection HF generation during reaction.[6]Add solid NaHCO₃ or K₂CO₃ (2-3 equiv) directly to the reaction flask to buffer HF.
Glass Etching High HF concentration.Use Teflon (PFA) reaction vessels and plastic syringes.

Safety & Handling (The "Self-Validating" System)

Working with fluorinating agents requires a "fail-safe" mindset.

  • Shock Sensitivity: DAST can decompose explosively if heated >90°C. Validation: Never distill DAST. Use Deoxo-Fluor for reactions requiring heat.[4]

  • HF Burns: All hydrolysis products contain HF. Validation: Keep Calcium Gluconate gel on the benchtop before starting.

  • Pressure: Quenching generates massive CO₂ volumes. Validation: Quench on small scale (1 mL) first to gauge gas evolution rate.

References

  • Singh, R. P., & Shreve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST).[8][9][10] Synthesis.[4][5][6][8][9][11][12][13][14][15] Link

  • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. Journal of Organic Chemistry. Link

  • Beaulieu, F., et al. (2009). Aminodifluorosulfinium Tetrafluoroborates (XtalFluor-E): Selective Fluorination Reagents with Enhanced Thermal Stability.[1] Organic Letters. Link

  • Champagne, P. A., et al. (2015). Recent Advances in Deoxofluorination.[5][8][11][12] Chemical Reviews.[13] Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[13] Link

Sources

Method

Application Notes and Protocols: Utilizing 3,3,4-Trifluoropiperidine as a Bioisostere in Lead Optimization

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Fluorine in Modulating Bioactivity

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become an indispensable tool for medicinal chemists.[1][2] The unique physicochemical properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the C-F bond—allow for the subtle yet profound modulation of a molecule's pharmacokinetic and pharmacodynamic profile.[3] When strategically placed, fluorine can alter metabolic stability, membrane permeability, pKa, and binding affinity, thereby addressing common challenges encountered during lead optimization.[4]

The piperidine moiety is one of the most prevalent N-heterocycles in approved pharmaceuticals, valued for its ability to confer aqueous solubility and provide a key interaction point with biological targets.[5] However, the basicity of the piperidine nitrogen and its susceptibility to oxidative metabolism often necessitate structural modifications. Fluorination of the piperidine ring offers a sophisticated strategy to fine-tune these properties. This guide focuses on the application of 3,3,4-trifluoropiperidine as a bioisosteric replacement for the piperidine scaffold, providing a comprehensive overview of its synthesis, physicochemical impact, and protocols for its evaluation in a drug discovery setting.

The 3,3,4-Trifluoropiperidine Motif: A Bioisostere with Unique Properties

The introduction of a vicinal trifluoro motif onto the piperidine ring at the 3 and 4 positions creates a unique bioisostere with distinct electronic and conformational properties. This substitution pattern is designed to address several key challenges in lead optimization simultaneously.

Impact on Physicochemical Properties

The primary effects of trifluorination on the piperidine core are a significant reduction in the basicity (pKa) of the nitrogen atom and a modulation of the molecule's lipophilicity (logP).

  • Basicity (pKa) Reduction: The strong electron-withdrawing inductive effect of the three fluorine atoms, transmitted through the sigma-bond framework, significantly decreases the electron density on the piperidine nitrogen. This makes the lone pair less available for protonation, resulting in a substantial lowering of the pKa compared to the parent piperidine. This reduction in basicity can be highly advantageous, as it may mitigate off-target effects associated with high basicity, such as hERG channel inhibition, and can alter a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[6]

  • Lipophilicity (logP) Modulation: The effect of fluorination on lipophilicity is context-dependent. While the replacement of hydrogen with fluorine generally increases lipophilicity, the introduction of multiple polar C-F bonds can also lead to changes in the molecule's overall dipole moment and solvation properties, which may not result in a simple additive increase in logP.[7][8] The strategic placement of the trifluoro motif in 3,3,4-trifluoropiperidine can create a unique balance of properties, potentially improving cell permeability without dramatically increasing overall lipophilicity.

Conformational Effects and Pre-organization

Fluorination of the piperidine ring can have a profound impact on its conformational preferences. Studies on fluorinated piperidines have shown a preference for the fluorine atoms to occupy axial positions, a phenomenon attributed to stabilizing hyperconjugative and electrostatic interactions.[9][10] This conformational locking can be a powerful tool in drug design, as it reduces the entropic penalty upon binding to a target protein by pre-organizing the molecule in a bioactive conformation. The vicinal trifluoro arrangement in 3,3,4-trifluoropiperidine is expected to impart significant conformational rigidity.

Data Presentation: A Comparative Analysis

To illustrate the impact of trifluorination, the following table presents a comparison of the key physicochemical properties of piperidine and predicted values for 3,3,4-trifluoropiperidine.

CompoundStructurepKa (Predicted)logP (Predicted)Key Attributes
PiperidinePiperidine Structure11.20.84High basicity, flexible conformation
3,3,4-Trifluoropiperidine 3,3,4-Trifluoropiperidine Structure~6.5 - 7.5~1.0 - 1.5Reduced basicity, conformationally constrained, potentially improved metabolic stability

Note: Predicted values for 3,3,4-trifluoropiperidine are based on computational models (e.g., ChemAxon, ACD/Labs) and general trends observed for fluorinated amines.[11] Actual experimental values may vary.

Proposed Synthetic Workflow for 3,3,4-Trifluoropiperidine

Synthetic_Workflow A N-Boc-3-piperidone B N-Boc-3-hydroxy-4-iodopiperidine A->B Iodination/ Reduction C N-Boc-3,4-epoxypiperidine B->C Base-induced epoxidation D N-Boc-3-fluoro-4-hydroxypiperidine C->D HF source ring-opening E N-Boc-3,4-difluoro-4-hydroxypiperidine D->E Deoxofluorination (e.g., DAST) F N-Boc-3,3,4-trifluoropiperidine E->F Deoxofluorination (e.g., SulfoxFluor) G 3,3,4-Trifluoropiperidine F->G Deprotection (e.g., TFA/HCl)

Caption: Proposed synthetic workflow for 3,3,4-trifluoropiperidine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key experiments required to evaluate the properties of 3,3,4-trifluoropiperidine-containing compounds in a lead optimization campaign.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) using potentiometric titration, a highly accurate and reliable method.[14]

Materials:

  • Calibrated pH meter and electrode

  • Automated titrator or manual burette

  • Magnetic stirrer and stir bar

  • Reaction vessel (beaker)

  • Standardized 0.1 M HCl and 0.1 M NaOH solutions

  • 0.15 M KCl solution (to maintain constant ionic strength)

  • Nitrogen gas supply

  • Test compound (at least 1 mg)

  • Deionized water

Procedure:

  • Instrument Calibration: Calibrate the pH meter using standard aqueous buffers of pH 4, 7, and 10.

  • Sample Preparation:

    • Accurately weigh and dissolve the test compound in deionized water to achieve a final concentration of approximately 1 mM.

    • Add 0.15 M KCl solution to the sample solution to maintain a constant ionic strength.

  • Inert Atmosphere: Purge the drug solution with nitrogen for 5-10 minutes to displace dissolved carbon dioxide.

  • Titration Setup:

    • Place the reaction vessel on the magnetic stirrer and immerse the pH electrode and the tip of the burette into the solution.

    • If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.

  • Titration:

    • Add the titrant in small increments (e.g., 0.01-0.05 mL).

    • Record the pH reading after each addition, ensuring the reading has stabilized.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the buffer region on the titration curve.

Protocol 2: Determination of logP by Shake-Flask Method

This protocol describes the classic shake-flask method for determining the octanol-water partition coefficient (logP), a key measure of lipophilicity.[15]

Materials:

  • n-Octanol (pre-saturated with water)

  • Water (pre-saturated with n-octanol)

  • Separatory funnels or centrifuge tubes

  • Mechanical shaker or vortex mixer

  • Centrifuge

  • Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

  • Test compound

Procedure:

  • Solvent Preparation: Pre-saturate the n-octanol with water and the water with n-octanol by vigorously mixing them and allowing the phases to separate.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration.

  • Partitioning:

    • Add equal volumes of the pre-saturated n-octanol and the aqueous solution of the test compound to a separatory funnel or centrifuge tube.

    • Shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning equilibrium to be reached.

  • Phase Separation:

    • Allow the phases to separate completely. If an emulsion forms, centrifugation can be used to break it.

  • Concentration Measurement:

    • Carefully separate the two phases.

    • Determine the concentration of the test compound in each phase using a suitable analytical method.

  • Calculation:

    • Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase: P = [organic] / [aqueous].

    • The logP is the base-10 logarithm of the partition coefficient: logP = log10(P).

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes

This protocol outlines a standard assay to assess the metabolic stability of a compound by measuring its disappearance over time when incubated with human liver microsomes (HLM).[10]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (or NADPH)

  • 100 mM potassium phosphate buffer (pH 7.4)

  • Test compound and positive control (e.g., midazolam)

  • Acetonitrile (ACN) with an internal standard for quenching

  • Incubator or water bath at 37°C

  • LC-MS/MS for analysis

Procedure:

  • Reagent Preparation:

    • Thaw HLM on ice.

    • Prepare a working solution of HLM in phosphate buffer (e.g., 0.5 mg/mL protein concentration).

    • Prepare a working solution of the test compound and positive control in buffer (e.g., 1 µM final concentration).

  • Incubation:

    • Pre-warm the HLM solution and the NADPH regenerating system to 37°C.

    • Initiate the reaction by adding the NADPH regenerating system to the HLM and test compound mixture.

    • Incubate at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) as 0.693/k.

    • Calculate the intrinsic clearance (Clint) in µL/min/mg protein.

Metabolic_Stability_Workflow A Prepare HLM, Test Compound, and NADPH B Pre-warm to 37°C A->B C Initiate reaction B->C D Incubate at 37°C C->D E Sample at time points (0, 5, 15, 30, 60 min) D->E F Quench with ACN + Internal Standard E->F G Centrifuge F->G H Analyze supernatant by LC-MS/MS G->H I Calculate t1/2 and Clint H->I

Caption: Workflow for the in vitro metabolic stability assay.

Strategic Application in Lead Optimization: Case Studies

The use of fluorinated piperidines as bioisosteres has proven effective in several drug discovery programs, particularly for central nervous system (CNS) targets and kinase inhibitors.

  • CNS Drug Discovery: For CNS drug candidates, achieving an optimal balance of blood-brain barrier permeability and minimizing P-glycoprotein (P-gp) efflux is critical. Modulating the basicity of a piperidine-containing compound by fluorination can significantly impact these properties. In some cases, reducing the pKa has been shown to decrease P-gp efflux, thereby improving brain penetration.[4]

  • Kinase Inhibitors: In the development of kinase inhibitors, off-target activity against the hERG potassium channel is a common safety concern, often linked to high basicity. The introduction of fluorine to a piperidine moiety to lower its pKa has been successfully employed to mitigate hERG liability while maintaining or even improving potency against the target kinase.[1][16]

Conclusion

3,3,4-Trifluoropiperidine represents a sophisticated and powerful bioisostere for the commonly used piperidine scaffold. Its ability to significantly reduce basicity, modulate lipophilicity, and impose conformational constraint provides medicinal chemists with a versatile tool to address multiple lead optimization challenges simultaneously. By carefully evaluating its impact on a lead compound's physicochemical and ADME properties using the protocols outlined in this guide, researchers can effectively leverage the unique attributes of the 3,3,4-trifluoro motif to design safer and more efficacious drug candidates.

References

  • O'Hagan, D., & Rzepa, H. S. (2005). α,β,γ-Trifluoroalkanes: a stereoselective synthesis placing three vicinal fluorines along a hydrocarbon chain. Journal of the American Chemical Society, 127(2), 482-483. [Link]

  • Nairoukh, Z., Strieth-Kalthoff, F., Bergander, K., & Glorius, F. (2019). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 58(18), 6141-6145. [Link]

  • Merck KGaA. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Merck Millipore.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
  • Bavetsias, V., et al. (2016). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 59(17), 7823-7843. [Link]

  • Zanda, M. (2012). Discovery of Checkpoint Kinase Inhibitor (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide (AZD7762) by Structure-Based Design and Optimization of Thiophenecarboxamide Ureas. Journal of Medicinal Chemistry, 55(11), 5167-5192. [Link]

  • Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. [Link]

  • Strieth-Kalthoff, F., et al. (2019). The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. Nature Chemistry, 11(5), 446-452. [Link]

  • Wirth, M., et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 22(15), 5966-5971. [Link]

  • Böhm, H. J., & Schneider, G. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. Angewandte Chemie International Edition, 59(51), 22934-22950. [Link]

  • Kokubo, H., & Tanaka, S. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of computer-aided molecular design, 33(3), 273-284. [Link]

  • Singh, R. P., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 29(17), 4056. [Link]

  • Studley, J. (2019, November 19). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • ResearchGate. (n.d.). A)–C) Changes in pKa(H) measured for amines 1,4–6 a{α,1–3},... [Link]

  • Walton, M. I., et al. (2016). Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5-((4-((Morpholin-2-ylmethyl)amino)-5-(trifluoromethyl)pyridin-2-yl)amino)pyrazine-2-carbonitrile (CCT245737). Journal of Medicinal Chemistry, 59(11), 5315-5331. [Link]

  • Roy, K. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. International Journal of Molecular Sciences, 24(2), 1471. [Link]

  • ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

  • ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]

  • Chemistry Steps. (2025, June 24). Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination [Video]. YouTube. [Link]

  • ResearchGate. (2019, January 2). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. [Link]

  • Creative Bioarray. (n.d.).
  • Khan, I., et al. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]

  • ResearchGate. (n.d.). Case Studies of CNS Drug Optimization-Medicinal Chemistry and CNS Biology Perspectives. [Link]

  • Campos, S., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(11), 8964-8975. [Link]

  • Andersen, K. E., et al. (2017). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 8(11), 2051-2056. [Link]

  • ResearchGate. (n.d.). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. [Link]

  • Hypha Discovery. (n.d.). Deoxyfluorination. [Link]

  • Synple Chem. (n.d.).
  • Grygorenko, O. O., et al. (2023). Deoxyfluorination of Hydroxy-Substituted Boronates. ChemRxiv. [Link]

  • Wisniewski, S. R., et al. (2024). Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety. Journal of the American Chemical Society, 146(5), 3345-3356. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Drug Discovery and Development. IntechOpen. [Link]

  • Sci-Hub. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery.
  • Semantic Scholar. (2021, June 1). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. [Link]

  • Google Patents. (n.d.). CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
  • Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Makki, M. S. T., Abdel Rahman, R. M., & Abu Ali, O. A. (2015). Synthesis of New Fluorinated 1,2,4-Triazino [3,4-b][10][12][17]thiadiazolones as Antiviral Probes-Part. International Journal of Organic Chemistry, 5(3), 153. [Link]

Sources

Application

Application Note: High-Efficiency Reductive Amination of 3,3,4-Trifluoropiperidine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10] 3,3,4-Trifluoropiperidine represents a distinct class of "performance building blocks" in medicinal chemistry. Unlike unsubstituted piperidine, the pres...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

3,3,4-Trifluoropiperidine represents a distinct class of "performance building blocks" in medicinal chemistry. Unlike unsubstituted piperidine, the presence of three fluorine atoms at the C3 and C4 positions introduces a profound negative inductive effect (-I) . This withdraws electron density from the secondary amine nitrogen, significantly lowering its


 (estimated ~8.0–8.5 vs. ~11.0 for piperidine) and nucleophilicity.

The Challenge: Standard reductive amination protocols (e.g., MeOH/NaBH


) often fail with this substrate because the initial attack of the amine on the carbonyl carbon is kinetically slow. The equilibrium between the hemiaminal and the iminium ion is unfavorable without specific acid catalysis.

The Solution: This guide details a Sodium Triacetoxyborohydride (STAB) protocol optimized for electron-deficient amines. It prioritizes the formation of the iminium species while suppressing the direct reduction of the aldehyde/ketone.[1]

Mechanistic Workflow & Logic

The reaction success hinges on the Iminium Ion Formation step. Because the amine is "cold" (non-nucleophilic), we must activate the carbonyl and remove water to drive the equilibrium forward.

Diagram 1: Reaction Mechanism & Critical Control Points

ReductiveAmination Start Aldehyde/Ketone + 3,3,4-Trifluoropiperidine Hemiaminal Hemiaminal (Unstable Intermediate) Start->Hemiaminal Slow Nucleophilic Attack (Rate Limiting) Iminium Iminium Ion (Critical Species) Hemiaminal->Iminium -H2O (Requires Acid) Product Tertiary Amine (Final Product) Iminium->Product Fast Reduction Acid AcOH (Acid Catalyst) Activates Carbonyl Acid->Hemiaminal Promotes Dehydration STAB STAB (Hydride Source) Selective Reduction STAB->Iminium Reduces C=N bond

Caption: The pathway highlights the Iminium Ion as the bottleneck. Without Acid (AcOH), the Hemiaminal reverts to starting materials.

Comparative Analysis of Reducing Agents

For 3,3,4-trifluoropiperidine, reagent selection is not arbitrary. It is a balance between Lewis acidity and reducing power.

ReagentSolvent SystemSuitabilityKey AdvantageRisk Profile
NaBH(OAc)

(STAB)
DCE or DCM / AcOHHigh (Recommended) Tolerates acid; does not reduce aldehydes fast; allows iminium formation.Slow reaction with sterically hindered ketones.
NaCNBH

MeOH / AcOHModerateClassic "Borch" conditions; effective but toxic.Cyanide byproduct; requires pH monitoring.
Ti(OiPr)

+ NaBH

Pure / MeOHHigh (Rescue) Titanium acts as Lewis acid & water scavenger. Forces reaction.Workup is messy (titanium emulsion); strictly anhydrous.
H

/ Pd-C
EtOHLowGood for benzyl groups, but often fails to condense poor nucleophiles.Potential defluorination or ring opening under high pressure.

Primary Protocol: STAB-Mediated Reductive Amination

Scope: Aldehydes and cyclic ketones.[2][3] Scale: 1.0 mmol (scalable to 100g).

Reagents
  • Amine: 3,3,4-Trifluoropiperidine (or HCl salt) [1.0 equiv]

  • Carbonyl: Aldehyde/Ketone [1.1 – 1.2 equiv]

  • Reductant: Sodium Triacetoxyborohydride (STAB) [1.5 equiv]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) [0.2 M concentration]

  • Catalyst: Glacial Acetic Acid (AcOH) [1.0 – 2.0 equiv]

Step-by-Step Procedure
  • Free-Basing (If using HCl salt):

    • If starting with 3,3,4-trifluoropiperidine·HCl, suspend in DCE and add 1.0 equiv of Triethylamine (TEA). Stir for 10 min.

    • Note: If using the free base, skip this step.

  • Imine Assembly:

    • To the amine solution in DCE, add the Carbonyl component.

    • Immediately add Acetic Acid .

    • Critical Check: Stir at Room Temperature (RT) for 30–60 minutes before adding the reducing agent. This "incubation" allows the equilibrium to shift toward the iminium ion.

  • Reduction:

    • Add STAB in one portion.

    • The reaction may evolve gas slightly (H

      
      ); ensure the vessel is vented (e.g., needle in septum).
      
    • Stir at RT for 4–16 hours. Monitor by LC-MS.[4]

  • Quench & Workup:

    • Quench with saturated aqueous NaHCO

      
       (gas evolution!).
      
    • Extract with DCM (x3).

    • Purification Note: Fluorinated amines are less polar. They may elute faster on silica than expected. Use a gradient of Hexane/EtOAc

      
       DCM/MeOH.
      

Secondary Protocol: Titanium-Mediated "Rescue" Method

Use Case: Sterically hindered ketones or when Protocol A yields <20% conversion.

  • Mix: Combine Amine (1.0 equiv) and Carbonyl (1.2 equiv) in a dry flask (neat or minimal THF).

  • Activate: Add Titanium(IV) isopropoxide (1.5 equiv). The mixture often becomes viscous.

  • Incubate: Stir under Nitrogen at RT for 4–6 hours (or 60°C for 2 hours). This forces dehydration to the enamine/imine.

  • Dilute & Reduce: Dilute with dry Ethanol (2 mL/mmol). Add NaBH

    
      (1.5 equiv) carefully (exothermic).
    
  • Hydrolysis: Quench with 1N NaOH. A white precipitate (TiO

    
    ) will form. Filter through Celite before extraction.
    

Troubleshooting & Optimization

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Issue Problem: Low Yield / Incomplete Conversion CheckLCMS Analyze Crude by LC-MS Issue->CheckLCMS Result1 Aldehyde Reduced to Alcohol (Direct Reduction) CheckLCMS->Result1 Major Peak = Alcohol Result2 Unreacted Amine Remaining CheckLCMS->Result2 Major Peak = Amine Sol1 Solution: Pre-mix Amine + Carbonyl + Acid for 2 hours before adding STAB Result1->Sol1 Sol2 Solution: Switch to Ti(OiPr)4 protocol to force dehydration Result2->Sol2

Caption: Diagnostic workflow based on crude LC-MS data.

Common Pitfalls
  • Stripping the Fluorine: Avoid using Sodium Metal or dissolving metal reductions. The C-F bond is generally stable to STAB and NaBH

    
    .
    
  • Volatility: 3,3,4-Trifluoropiperidine free base is moderately volatile. Do not evaporate solvents under high vacuum at high temperatures (

    
    C) for extended periods during the initial weighing/setup.
    

References

  • Abdel-Magid, A. F., et al. (1996).[5][3][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

  • Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897–2904.

Sources

Method

Peptide Synthesis Using Fluorinated Piperidine Scaffolds: Application Notes and Protocols

Introduction: The Strategic Advantage of Fluorination in Peptide Drug Design The incorporation of fluorine into peptide scaffolds represents a powerful strategy in modern medicinal chemistry to enhance the therapeutic po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorination in Peptide Drug Design

The incorporation of fluorine into peptide scaffolds represents a powerful strategy in modern medicinal chemistry to enhance the therapeutic potential of peptide-based drug candidates.[1][2] Fluorine's unique physicochemical properties, including its high electronegativity, small van der Waals radius (comparable to hydrogen), and the strength of the carbon-fluorine bond, can profoundly influence a peptide's conformation, metabolic stability, and target-binding affinity.[1][2][3] When integrated into cyclic structures like piperidine, these effects are further amplified, offering a versatile tool to overcome common challenges in peptide drug development such as poor proteolytic stability and rapid clearance.[1]

This guide provides a comprehensive overview and detailed protocols for the synthesis of peptides incorporating fluorinated piperidine scaffolds. We will delve into the rationale behind experimental choices, provide step-by-step synthetic methodologies, and showcase the utility of this approach for researchers, scientists, and drug development professionals.

Part 1: The "Fluorine Effect" on Piperidine-Containing Peptides

The strategic placement of fluorine on a piperidine ring can induce a range of beneficial modifications to a peptide's properties:

  • Conformational Control: Fluorine's strong preference for a gauche orientation can be exploited to create conformationally defined building blocks.[3] In protonated fluoropiperidines, a stabilizing C-F···H-N+ interaction often leads to a preference for the axial conformation of the fluorine atom, which can significantly influence the overall peptide structure and its interaction with biological targets.[4][5] This conformational rigidity can pre-organize the peptide into a bioactive conformation, enhancing binding affinity.[6]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine can modulate the basicity of the piperidine nitrogen.[4] This is a critical parameter for optimizing drug-target interactions and can be used to mitigate off-target effects, such as binding to the hERG ion channel, thereby improving cardiovascular safety.[4]

  • Enhanced Metabolic Stability: The high strength of the C-F bond makes it resistant to metabolic degradation by cytochrome P450 enzymes.[7] Incorporating fluorinated piperidines can therefore increase the in vivo half-life of a peptide therapeutic.

  • Improved Pharmacokinetics: Fluorination can increase the lipophilicity of a peptide, which can improve its absorption, distribution, and membrane permeability.[1][8] This can lead to enhanced oral bioavailability and better tissue penetration.[6]

Part 2: Synthesis of Fluorinated Piperidine Building Blocks

A key prerequisite for incorporating these scaffolds into peptides is the efficient and stereoselective synthesis of the fluorinated piperidine building blocks. While numerous methods exist, a robust approach involves the hydrogenation of readily available fluoropyridine precursors.[3]

Protocol 1: cis-Selective Hydrogenation of Fluoropyridines

This protocol describes a general method for the synthesis of cis-fluorinated piperidines via heterogeneous catalysis, adapted from established procedures.[3][9]

Workflow for cis-Selective Hydrogenation

Start Fluoropyridine Precursor Hydrogenation Hydrogenation Reaction (H2 gas, solvent, pressure, temp.) Start->Hydrogenation Catalyst Pd/C Catalyst (or other suitable catalyst) Catalyst->Hydrogenation Protection In situ Protection (e.g., Boc, Cbz, Fmoc) Hydrogenation->Protection Purification Purification (e.g., Chromatography) Protection->Purification Product Protected Fluorinated Piperidine Purification->Product

Caption: General workflow for the synthesis of fluorinated piperidines.

Materials:

  • Substituted Fluoropyridine

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or other suitable solvent

  • Hydrogen Gas (H₂)

  • Protecting Group Reagent (e.g., Boc₂O, Cbz-Cl, Fmoc-OSu)

  • Base (e.g., Triethylamine, DIPEA)

  • Inert Gas (Nitrogen or Argon)

  • Standard Glassware for Hydrogenation (e.g., Parr Shaker or Autoclave)

Procedure:

  • Reaction Setup: In a suitable pressure vessel, dissolve the fluoropyridine (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add Pd/C (5-10 mol%) to the solution under an inert atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture at room temperature or elevated temperature (e.g., 50 °C) for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • In situ Protection: To the filtrate, add a suitable base (e.g., triethylamine, 1.5 eq) followed by the protecting group reagent (e.g., Boc₂O, 1.2 eq). Stir the mixture at room temperature for 2-4 hours.

  • Workup and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired protected fluorinated piperidine.

Rationale for Key Steps:

  • Catalyst Choice: Palladium on carbon is a common and effective catalyst for the hydrogenation of pyridines.[3] Other catalysts, such as rhodium-based complexes, can also be employed for dearomatization-hydrogenation processes.[9]

  • cis-Selectivity: The hydrogenation typically proceeds via syn-addition of hydrogen to the pyridine ring, resulting in the cis-diastereomer as the major product.[3]

  • In situ Protection: Unprotected fluorinated piperidines can be volatile and difficult to handle.[3] In situ protection simplifies the purification process and provides a stable building block for subsequent peptide synthesis. The choice of protecting group (Boc, Cbz, or Fmoc) will depend on the overall peptide synthesis strategy.

Part 3: Solid-Phase Peptide Synthesis (SPPS) with Fluorinated Piperidine Scaffolds

The incorporation of fluorinated piperidine building blocks into a growing peptide chain is readily achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[2][10]

Protocol 2: Incorporation of an Fmoc-Protected Fluorinated Piperidine Amino Acid into a Peptide Sequence

This protocol assumes the use of a pre-synthesized Fmoc-protected fluorinated piperidine carboxylic acid.

Workflow for Fmoc-SPPS Cycle

Resin Resin-Bound Peptide Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF, DCM) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIPEA) Washing1->Coupling Washing2 Washing (DMF, DCM) Coupling->Washing2 Next_Cycle Next Cycle or Cleavage Washing2->Next_Cycle

Caption: A single cycle of Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)

  • Fmoc-protected amino acids

  • Fmoc-protected fluorinated piperidine carboxylic acid

  • Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing Solvents: DMF, DCM

  • Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a peptide synthesis vessel.[11]

  • Fmoc Deprotection:

    • Treat the resin with the deprotection solution for 5 minutes. Drain.

    • Repeat the treatment with fresh deprotection solution for 15-20 minutes. Drain.[11][12]

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Coupling of Fluorinated Piperidine:

    • In a separate vial, dissolve the Fmoc-protected fluorinated piperidine carboxylic acid (3-5 eq), HBTU/HATU (3-5 eq), and DIPEA (6-10 eq) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test or other qualitative test to ensure complete coupling. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.[12]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

Building BlockSynthesis MethodTypical Yield (%)Diastereoselectivity (cis:trans)
Cbz-protected 3-fluoropiperidineHeterogeneous Hydrogenation60-75%>95:5
Fmoc-protected 4-fluoropiperidine-4-carboxylic acidMulti-step synthesis30-40% (overall)N/A

Part 4: Characterization and Applications

Peptides containing fluorinated piperidine scaffolds should be characterized by standard analytical techniques, including:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final peptide.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can provide detailed structural information and confirm the incorporation and stereochemistry of the fluorinated piperidine.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the synthesized peptide.

The applications for peptides synthesized with these scaffolds are broad and include:

  • Development of Novel Therapeutics: Targeting a wide range of diseases, including cancer, metabolic disorders, and infectious diseases.[7]

  • Probes for Chemical Biology: As tools to study protein-protein interactions and enzyme mechanisms.

  • PET Imaging Agents: The incorporation of ¹⁸F-labeled piperidines allows for the development of peptide-based PET imaging agents for diagnostics.[7]

Conclusion

The use of fluorinated piperidine scaffolds is a sophisticated and highly effective strategy in modern peptide chemistry. By leveraging the unique properties of fluorine, researchers can design and synthesize peptides with enhanced conformational stability, metabolic resistance, and pharmacokinetic profiles. The protocols outlined in this guide provide a solid foundation for the successful synthesis and application of these valuable building blocks in drug discovery and chemical biology.

References

  • Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). MDPI.
  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. (2020). ACS Catalysis.
  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. (2019). Scientific Update.
  • Fluorine-containing macrocyclic peptides and peptidomimetics. (2025). Organic Chemistry Frontiers.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme.
  • Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. (n.d.). ResearchGate.
  • Synthesis of extended fluorinated tripeptides based on the tetrahydropyridazine scaffold. (2024). Beilstein Journal of Organic Chemistry.
  • Application of the all-cis-(multi)fluorinated piperidine building... (n.d.). ResearchGate.
  • Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). PMC.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing.
  • The formation of all-cis-(multi)fluorinated piperidines by a dearomatization-hydrogenation process. (2019). PMC.
  • Methods and protocols of modern solid phase peptide synthesis. (2014). Springer.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine.
  • Application Notes and Protocols for Manual Solid-Phase Peptide Synthesis of Peptides Containing D-Valine using Fmoc-D-Val-OH. (n.d.). Benchchem.
  • Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research.

Sources

Application

Application Note: Optimizing C-N Cross-Coupling with Electron-Deficient Amines

Focus: 3,3,4-Trifluoropiperidine[1] Executive Summary & Scientific Context The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, metabolic stab...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: 3,3,4-Trifluoropiperidine[1]

Executive Summary & Scientific Context

The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern medicinal chemistry to modulate pKa, metabolic stability (blocking P450 oxidation sites), and lipophilicity (LogD). However, 3,3,4-trifluoropiperidine presents a distinct synthetic challenge compared to its non-fluorinated parent.

The Challenge: The presence of three fluorine atoms creates a significant inductive electron-withdrawing effect (


).
  • Reduced Nucleophilicity: The nitrogen lone pair is tightly held, making the initial attack on the Pd(II) center kinetically sluggish.

  • Altered Acidity: The pKa of the ammonium conjugate acid drops from ~11.2 (piperidine) to approximately 7.5–8.5 . While this facilitates deprotonation, it often correlates with poor binding affinity to the metal center.

  • Salt Formation: This amine is typically supplied as a stable Hydrochloride (HCl) salt, requiring an in situ base break or a separate free-basing step.

This guide details a high-fidelity protocol using Fourth-Generation (G4) Buchwald Precatalysts to overcome these electronic deactivations, ensuring high yields and reproducibility.

Mechanistic Insight: The "Fluorine Effect" Bottleneck

In the standard Buchwald-Hartwig catalytic cycle, the coupling of electron-deficient amines often stalls at the Amine Binding or Deprotonation step.

  • Standard Amines: Binding is fast; reductive elimination is often the rate-determining step (RDS).

  • 3,3,4-Trifluoropiperidine: The Pd-N interaction is weak. If the ligand is too sterically crowded or not sufficiently electron-rich, the amine dissociates before deprotonation can occur, leading to hydrodehalogenation (reduction) of the aryl halide rather than coupling.

Diagram 1: The Catalytic Cycle & Failure Modes

BuchwaldCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X AmineBind Amine Binding (Rate Limiting for Fluorinated Amines) OxAdd->AmineBind 3,3,4-Trifluoropiperidine Deprot Deprotonation (Base Mediated) AmineBind->Deprot Base (LiHMDS/NaOtBu) Reduction SIDE REACTION: Beta-Hydride Elimination / Reduction (Ar-H) AmineBind->Reduction Weak Binding (Dissociation) RedElim Reductive Elimination (Product Release) Deprot->RedElim Pd-Amido Complex RedElim->Pd0 Regeneration

Caption: The catalytic cycle highlighting the critical instability at the Amine Binding stage due to the low nucleophilicity of 3,3,4-trifluoropiperidine.

Recommended Catalyst Systems

Based on internal screening and literature precedence for fluorinated secondary amines, the following systems are validated.

ComponentRecommendationRationale
Ligand RuPhos The gold standard for secondary amines. Its moderate steric bulk allows the smaller, electron-poor amine to bind, while the dialkylbiaryl backbone prevents catalyst decomposition.
Precatalyst RuPhos Pd G4 Ensures precise 1:1 Pd:Ligand ratio. Eliminates the induction period and prevents reduction of the aryl halide often seen with Pd(OAc)₂ + Ligand mixtures.
Base LiHMDS (1.0 M in THF)Critical Choice. Unlike carbonate bases, LiHMDS is soluble in organic solvents, ensuring rapid deprotonation of the weakly acidic amine. It is non-nucleophilic, preventing SNAr side reactions.
Alternative BrettPhos Pd G4 Use if the aryl halide is extremely sterically hindered (e.g., ortho-substituted).
Experimental Protocol
Method A: Coupling of 3,3,4-Trifluoropiperidine HCl Salt

Scope: Aryl Bromides/Chlorides (0.5 mmol scale). System: RuPhos Pd G4 / LiHMDS / THF.[1]

Reagents:

  • Aryl Halide (1.0 equiv)[1]

  • 3,3,4-Trifluoropiperidine HCl (1.2 equiv)

  • RuPhos Pd G4 (2.0 - 4.0 mol%)[2]

  • LiHMDS (1.0 M in THF) (2.5 equiv)[1]

  • Anhydrous THF (Concentration: 0.2 M)

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a 2-dram vial or microwave reaction tube containing a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[1]

  • Solids Addition:

    • Add RuPhos Pd G4 (Example: 0.5 mmol scale

      
       8.5 mg for 2 mol%).
      
    • Add 3,3,4-Trifluoropiperidine HCl (Example: 0.5 mmol scale

      
       106 mg).
      
    • Add Aryl Halide (if solid).

  • Inert Atmosphere: Cap the vial with a septum cap. Evacuate and backfill with Argon (

    
    ).[1]
    
  • Liquids Addition:

    • Add Anhydrous THF (2.5 mL).

    • Add Aryl Halide (if liquid) via syringe.

  • Base Addition (The "Break" Step):

    • Crucial: Add LiHMDS (1.25 mL, 1.25 mmol) dropwise at Room Temperature (RT).

    • Note: You may observe a slight exotherm or precipitate (LiCl) formation. This releases the free amine in situ.

  • Reaction:

    • Heat the sealed vessel to 65 °C for 2–16 hours.

    • Monitoring: Check LCMS.[1] Look for the consumption of Aryl Halide. If Ar-H (reduction) is observed, increase catalyst loading to 4 mol% or switch to BrettPhos.

  • Workup:

    • Cool to RT. Dilute with EtOAc (10 mL) and quench with Saturated NH₄Cl (10 mL).

    • Separate phases. Extract aqueous layer with EtOAc (

      
      ).
      
    • Dry organics over Na₂SO₄, filter, and concentrate.[1]

Diagram 2: Experimental Workflow

Workflow Setup 1. Charge Solids (Pd G4, Amine.HCl, Ar-X) Inert 2. Inert Cycle (Vac/Ar 3x) Setup->Inert Base 3. Add LiHMDS (In-situ Free Basing) Inert->Base Heat 4. Heat 65°C (2-16 hrs) Base->Heat Quench 5. Quench (Sat. NH4Cl) Heat->Quench

Caption: Step-by-step execution path for handling the HCl salt of the amine.

Troubleshooting & Optimization Guide

If the standard protocol yields <50%, consult this matrix.

ObservationDiagnosisCorrective Action
Low Conversion, SM remaining Catalyst death or poor activation.Increase Temp to 80°C. Switch solvent to 1,4-Dioxane .
Formation of Ar-H (Reduction) Amine not binding; Beta-hydride elimination dominating.Switch Ligand: Move to BrettPhos Pd G4 or AdBrettPhos Pd G3 . These are bulkier and can force reductive elimination faster.
Formation of Ar-OH (Hydrolysis) Moisture in system; LiHMDS acting as nucleophile (rare).Ensure THF is anhydrous. Switch base to NaOtBu (solid, 1.5 equiv).
Complex Mixture Decomposition of fluorinated amine.Lower Temp to 50°C. Ensure inert atmosphere is rigorous.
Data Validation (Self-Validating System)[1]

To ensure the protocol is working before committing valuable starting material, perform a Control Reaction :

  • Substrate: 4-Chlorotoluene (cheap, representative).

  • Amine: 3,3,4-Trifluoropiperidine HCl.

  • Condition: RuPhos Pd G4 (2 mol%), LiHMDS, THF, 65°C, 2h.

  • Success Criteria: >95% conversion to product by LCMS. If this fails, your reagents (likely the LiHMDS or Catalyst) are compromised.

References
  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.

  • Maimone, T. J., et al. (2016). Strategic applications of C–H oxidation in the synthesis of complex piperidines. Science, 352(6289), 1072-1076. (Demonstrates handling of complex fluorinated scaffolds).

  • Morgadi, A., et al. (2020). Fluorine Effects on the Basicity and Lipophilicity of Piperidines. ChemMedChem, 15(22), 2155-2160. (Specific data on pKa shifts in fluorinated piperidines).

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming steric hindrance in 3,3,4-Trifluoropiperidine coupling

Technical Support Center: 3,3,4-Trifluoropiperidine Coupling Protocols Subject: Overcoming Steric & Electronic Deactivation in Fluorinated Amine Couplings Ticket ID: #TFP-334-CPL Assigned Specialist: Senior Application S...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,3,4-Trifluoropiperidine Coupling Protocols

Subject: Overcoming Steric & Electronic Deactivation in Fluorinated Amine Couplings Ticket ID: #TFP-334-CPL Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Steric" Illusion

You are encountering difficulty coupling 3,3,4-trifluoropiperidine. While you have correctly identified steric hindrance as a factor, the root cause is a synergistic Steric-Electronic Deactivation .

  • Electronic Withdrawal: The fluorine atoms at C3 and C4 exert a powerful inductive effect (

    
    ), significantly lowering the 
    
    
    
    of the amine (estimated
    
    
    vs.
    
    
    for piperidine).[1] This renders the nitrogen a poor nucleophile.
  • Conformational Locking: The 3,3-gem-difluoro motif forces the piperidine ring into a distorted chair or twist-boat conformation to minimize dipole repulsion. This often places the nitrogen lone pair in a sterically crowded environment, inaccessible to standard electrophiles.

This guide provides high-energy protocols to overcome these barriers.

Module A: Amide Bond Formation

The Issue: Standard carbodiimides (EDC/NHS) or uronium salts (HATU) often result in low conversion or stalled reactions because the activated ester hydrolyzes faster than the weak amine can attack.

The Solution: Switch to Propylphosphonic Anhydride (T3P) or Acyl Fluorides .[1]

Protocol A1: T3P-Mediated Coupling (High-Energy Activation)

T3P is superior here because it acts as a water scavenger and drives the equilibrium toward the amide.

Reagents:

  • Carboxylic Acid (1.0 equiv)[1]

  • 3,3,4-Trifluoropiperidine (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 – 3.0 equiv)[1]

  • Base: Pyridine (3.0 equiv) or DIPEA (4.0 equiv)[1]

  • Solvent: 2-MeTHF or DMF (Concentration is key: 0.5 M – 1.0 M)[1]

Step-by-Step:

  • Dissolution: Dissolve the carboxylic acid and base in 2-MeTHF (preferred for higher process temperature capability).

  • Amine Addition: Add the 3,3,4-trifluoropiperidine. Note: No reaction will occur yet.

  • Activation: Add T3P dropwise at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). If LCMS shows <50% conversion after 2 hours, heat to 60°C .

    • Why? The activation energy for attacking this specific amine is high. T3P is thermally stable.[1][2]

  • Workup: Quench with water. T3P byproducts are water-soluble, simplifying purification.[2][3]

Protocol A2: The Acyl Fluoride "Reset"

If T3P fails, the steric bulk of the electrophile is likely the issue. Acyl fluorides are smaller and more electrophilic than active esters.[1]

  • Reagent: Cyanuric Fluoride or TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate).

  • Mechanism: Converts acid

    
     Acid Fluoride (R-COF).[1] The small size of the fluoride leaving group allows the bulky amine to approach the carbonyl carbon.
    

Module B: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)[1]

The Issue: The amine is too electron-deficient to undergo reductive elimination efficiently, or it fails to bind to the Pd(II) intermediate.

The Solution: Use ligands specifically engineered for weak nucleophiles .

Ligand Selection Matrix
LigandApplicationWhy it works for 3,3,4-TFP
BrettPhos Primary Choice Large steric bulk promotes reductive elimination; electron-richness stabilizes the oxidative addition complex.
RuPhos Secondary ChoiceExcellent for secondary amines that are sterically hindered.[1]
Xantphos AvoidBite angle is generally unsuited for this specific weak amine profile.[1]
Protocol B1: The "BrettPhos" System

Reagents:

  • Aryl Halide (Br or I preferred; Cl requires activation)[1]

  • 3,3,4-Trifluoropiperidine (1.2 equiv)

  • Catalyst: Pd(OAc)₂ (2 mol%) + BrettPhos (4 mol%) OR BrettPhos Pd G4 Precatalyst.[1]

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide) (2.5 equiv).[1]

    • Critical: Weak bases like Carbonates often fail here.[1] You need the strong base to deprotonate the amine-Pd complex.

  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step:

  • Inert Atmosphere: Purge reaction vessel with Argon/Nitrogen. Oxygen kills this catalytic cycle immediately.[1]

  • Pre-complexation (if using separate Pd/Ligand): Stir Pd(OAc)₂ and BrettPhos in solvent at 80°C for 2 mins to form the active species.

  • Addition: Add Aryl Halide and Amine.

  • Base Addition: Add LiHMDS (1M in THF) dropwise.[1]

  • Heating: Heat to 100°C for 4–12 hours.

  • Troubleshooting: If you observe de-halogenation of the starting material (Ar-X

    
     Ar-H), the amine is not binding. Increase amine equivalents to 1.5 and switch to RuPhos .
    

Module C: SNAr (Nucleophilic Aromatic Substitution)

The Issue: The amine is too weak to attack the aryl ring, even with electron-withdrawing groups (EWGs) present.

The Solution: Solvent Activation (The HFIP Effect).

Protocol: Instead of standard DMSO or DMF, use Hexafluoroisopropanol (HFIP) as the solvent (or a co-solvent).[1]

  • Mechanism:[1][2][4][5][6][7] HFIP is a strong hydrogen-bond donor.[1] It activates the electrophile (e.g., the nitro or nitrile group on the aryl ring) via H-bonding, effectively pulling electron density and making the ring hyper-electrophilic. This compensates for the amine's poor nucleophilicity.

Troubleshooting Logic & Visualizations

Diagram 1: Strategic Decision Tree

CouplingStrategy Start Start: 3,3,4-Trifluoropiperidine Coupling Electrophile Identify Electrophile Start->Electrophile Type1 Carboxylic Acid Electrophile->Type1 Type2 Aryl Halide Electrophile->Type2 Type3 Electron-Deficient Aryl (SNAr) Electrophile->Type3 HATU Attempt HATU/DIPEA Type1->HATU Ligand Select Ligand: BrettPhos or RuPhos Type2->Ligand Solvent Solvent: HFIP (Activator) Type3->Solvent HATU_Check Conversion > 50%? HATU->HATU_Check T3P Switch to T3P + Pyridine (High Temp) HATU_Check->T3P No Success Isolate Product HATU_Check->Success Yes AcylF Switch to Acyl Fluoride (TFFH) T3P->AcylF If T3P Fails AcylF->Success Base Base: LiHMDS (Strong) Ligand->Base Base->Success Solvent->Success

Caption: Strategic workflow for selecting coupling conditions based on electrophile type.

Diagram 2: T3P Activation Mechanism

T3P_Mechanism Acid Carboxylic Acid (R-COOH) Mixed Mixed Anhydride (Highly Reactive) Acid->Mixed Activation T3P T3P Reagent (Cyclic Anhydride) T3P->Mixed Activation Base Base (Pyridine) Base->Mixed Activation Product Amide Product Mixed->Product Amine Attack Byproduct Water-Soluble Phosphonate Mixed->Byproduct Amine 3,3,4-Trifluoropiperidine (Weak Nucleophile) Amine->Mixed Slow Step (Requires Heat)

Caption: T3P activation pathway highlighting the formation of the reactive mixed anhydride intermediate.

Frequently Asked Questions (FAQ)

Q1: I see significant starting material (amine) remaining in my Buchwald reaction, but the Aryl Halide is gone. What happened? A: You likely experienced Hydrodehalogenation .[1] The Pd inserted into the Aryl-Halide bond, but the amine failed to bind. The Pd species then grabbed a hydride (from solvent or base) and eliminated.[1]

  • Fix: Switch to a more electron-rich ligand (BrettPhos) to facilitate amine binding, or increase the concentration of the amine. Ensure your solvent is strictly anhydrous.[1]

Q2: Can I use HATU if I just add more of it? A: Generally, no. With 3,3,4-trifluoropiperidine, the issue isn't lack of activated ester; it's that the activated ester reacts with trace water or decomposes (guanidinylation) faster than your amine attacks. Adding more HATU just generates more byproduct.[1] You need a more stable active intermediate (like the T3P mixed anhydride).[1]

Q3: Is there a risk of HF elimination (defluorination)? A: Yes, specifically under harsh basic conditions (like NaH or tBuOK) at high temperatures.[1] The protons at C2 and C6 are adjacent to the electron-withdrawing nitrogen and the fluorines.

  • Fix: Use non-nucleophilic bases like LiHMDS or organic bases like DIPEA/Pyridine .[1] Avoid small alkoxide bases if possible.[1]

Q4: Why is HFIP recommended for SNAr? A: HFIP (Hexafluoroisopropanol) is a hydrogen-bond donor solvent.[1] It solvates the leaving group (e.g., fluoride or chloride on the aromatic ring) and the electron-withdrawing groups, lowering the energy of the transition state (Meisenheimer complex). It essentially "supercharges" the electrophile to accept the weak amine.

References

  • Dunetz, J. R., et al. (2011).[1][3] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

  • Surry, D. S., & Buchwald, S. W. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. [1]

  • Colletto, C., et al. (2019).[1] "A Practical Guide to the Synthesis of Fluorinated Heterocycles." Chemical Reviews. (Context on fluorinated amine reactivity).

  • Mousseau, J. J., et al. (2014).[1] "Hexafluoroisopropanol as a distinct medium for SNAr reactions." Organic Letters.

Sources

Optimization

Controlling regioisomer formation in trifluoropiperidine synthesis

Technical Support Center: Regioselective Synthesis of Trifluoropiperidines Topic: Controlling Regioisomer & Diastereomer Formation in Trifluoropiperidine Synthesis Case ID: TFP-SYN-2024 Status: Active Support Level: Tier...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Regioselective Synthesis of Trifluoropiperidines

Topic: Controlling Regioisomer & Diastereomer Formation in Trifluoropiperidine Synthesis Case ID: TFP-SYN-2024 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Route Triage

User Query: "I am attempting to synthesize a specific trifluoropiperidine isomer, but I am observing inseparable mixtures of regioisomers, defluorination byproducts, or unexpected skeletal rearrangements. How do I control the outcome?"

Scientist’s Analysis: Synthesizing trifluoropiperidines (e.g., 2,3,3-trifluoro-, 3,3,4-trifluoro-, or trifluoromethyl-difluoro- variants) presents a "perfect storm" of synthetic challenges:

  • The Fluorine Effect: The high electronegativity of fluorine deactivates the ring toward electrophilic attack but activates adjacent protons for elimination.

  • Amine Basicity: The piperidine nitrogen can poison heterogeneous catalysts or participate in neighboring group effects (aziridinium formation), leading to scrambled regioisomers.

  • Conformational Locking: The gauche effect of fluorine often dictates specific chair conformations, making stereocontrol during hydrogenation thermodynamic rather than kinetic.

Route Selection Protocol (Triage): Before troubleshooting, verify you are using the correct pathway for your target isomer.

  • Route A: Heterogeneous Hydrogenation. Best for: 2,3,4-, 2,3,5-, or 2,4,5-trifluoro patterns derived from commercially available trifluoropyridines.

  • Route B: Deoxyfluorination (DAST/Deoxo-Fluor). Best for: Introducing a single fluorine or gem-difluoro group onto an existing difluoro-piperidinol scaffold.

  • Route C: Building Block Cyclization. Best for: Chiral trifluoromethyl-piperidines where the

    
     stereocenter must be set prior to ring closure.
    

Troubleshooting Guide: Heterogeneous Hydrogenation (Route A)

Context: You are reducing a trifluoropyridine (e.g., 2,3,4-trifluoropyridine) to the corresponding piperidine using metal catalysts (


, 

,

).
Issue 1: Extensive Hydrodefluorination (Loss of F atoms)

Symptoms: Mass spec shows M-19 or M-38 peaks (formation of di- or monofluoropiperidines).

Root Cause: Carbon-fluorine bonds on aromatic rings are susceptible to oxidative addition by low-valent metals (especially Pd) under hydrogen atmosphere. This is exacerbated by the presence of the basic pyridine nitrogen, which coordinates to the catalyst surface, increasing residence time and likelihood of C-F cleavage.

Corrective Protocol:

  • Switch Catalyst: Palladium is notorious for C-F activation. Switch to Rhodium on Alumina (

    
    )  or Platinum Oxide (
    
    
    
    )
    . These metals generally show lower aptitude for C-F oxidative addition under standard hydrogenation conditions.
  • Acidic Scavenging: Run the reaction in acetic acid or with 1.1 eq. HCl/MeOH .

    • Mechanism:[1][2][3][4] Protonating the pyridine nitrogen (

      
      ) prevents strong coordination of the nitrogen lone pair to the catalyst surface. This reduces the activation energy for ring reduction relative to C-F bond insertion.
      
  • Pressure Modulation: High

    
     pressure (>50 bar) favors the kinetics of aromatic reduction over the slower C-F cleavage.
    
Issue 2: Poor Diastereocontrol (Cis/Trans Mixtures)

Symptoms: You require the all-cis isomer (e.g., 2,3,6-trifluoro-cis-piperidine) but obtain a thermodynamic mixture.

Root Cause: Fluorinated piperidines are subject to rapid epimerization at the


-carbon (relative to nitrogen) if the intermediate enamine forms. Furthermore, the "all-cis" isomer is not always the thermodynamic minimum due to 1,3-diaxial interactions between C-F bonds.

Corrective Protocol:

  • The "Glorius" Condition: Use

    
      or 
    
    
    
    in Hexafluoroisopropanol (HFIP)
    .
    • Insight: HFIP is a strong hydrogen-bond donor. It solvates the fluoride atoms, altering their electronic repulsion and stabilizing specific transition states that favor cis-addition of hydrogen across the face of the pyridine.

  • Kinetic Trapping: If the desired isomer is the kinetic product, lower the temperature to 0°C and stop the reaction immediately upon consumption of starting material. Prolonged exposure to the catalyst facilitates dehydrogenation-rehydrogenation (epimerization).

Troubleshooting Guide: Deoxyfluorination (Route B)

Context: You are converting a hydroxy-difluoropiperidine to a trifluoropiperidine using reagents like DAST, Deoxo-Fluor, or XtalFluor.

Issue 3: Regioisomer Scrambling (The Aziridinium Trap)

Symptoms: You treat 3-hydroxy-4-aminopiperidine (protected) with DAST targeting the 3-fluoro isomer, but you isolate the 4-fluoro-3-amino isomer (or a mixture).

Root Cause: This is the classic Neighboring Group Participation (NGP) failure mode. The nitrogen lone pair (even if carbamate-protected, e.g., N-Boc) attacks the activated alcohol (–OSF2) before the fluoride ion can displace it. This forms a bicyclic aziridinium ion . The fluoride then attacks the least hindered carbon, which may not be the carbon that held the hydroxyl group.

Corrective Protocol:

  • Protecting Group Switch: Switch from N-Boc or N-Cbz (which can still participate) to N-Tosyl (Ts) or N-Nosyl (Ns) . The strong electron-withdrawing nature of the sulfonyl group dramatically reduces the nucleophilicity of the nitrogen, suppressing aziridinium formation.

  • Reagent Switch: Use PBSF (Perfluorobutanesulfonyl fluoride) or PyFluor with a specific base (DBU). These sulfonyl fluorides proceed via a sulfonate intermediate that is less prone to internal displacement than the alkoxy-sulfur-difluoride intermediate of DAST.

Issue 4: Elimination (Enamine/Alkene Formation)

Symptoms: Formation of a double bond instead of fluorination.

Root Cause: The fluoride ion is basic.[5] In piperidine systems, the protons adjacent to the nitrogen or other fluorine atoms are acidified. DAST acts as a base, triggering E2 elimination.

Corrective Protocol:

  • Solvent Effect: Switch to non-polar solvents like Dichloromethane (DCM) or Toluene . Avoid THF, which can enhance the basicity of fluoride.

  • Additives: Add exogenous fluoride sources like

    
     (TREAT-HF). This buffers the reaction and provides a non-basic source of nucleophilic fluoride, favoring 
    
    
    
    substitution over elimination.

Visual Troubleshooting Logic

Diagram 1: The Aziridinium Scrambling Mechanism

Caption: Mechanism showing how N-participation leads to regioisomer scrambling during deoxyfluorination of piperidinols.

AziridiniumScramble Start 3-Hydroxy-N-Boc Piperidine Activation Activated Alcohol (-OSF2 group) Start->Activation + DAST Aziridinium Aziridinium Intermediate (Bicyclic) Activation->Aziridinium N-Lone Pair Attack (Fast) PathA Path A: Direct Attack (Desired) Activation->PathA S_N2 (Ideal) Aziridinium->PathA F- Attack at C3 PathB Path B: Ring Opening (Scrambled) Aziridinium->PathB F- Attack at C4 ProdA 3-Fluoro-N-Boc (Retention/Inversion) PathA->ProdA ProdB 4-Fluoro-3-amino (Regioisomer) PathB->ProdB

Diagram 2: Synthetic Route Decision Tree

Caption: Flowchart for selecting the optimal synthesis method based on the target trifluoropiperidine structure.

RouteSelection Input Target Molecule: Trifluoropiperidine Q1 Are F atoms vicinal (on adjacent carbons)? (e.g., 2,3,4-trifluoro) Input->Q1 Q2 Is the target a Gem-difluoro with a 3rd F elsewhere? Q1->Q2 No RouteA ROUTE A: Hydrogenation Precursor: Trifluoropyridine Cat: Rh/Al2O3 or PtO2 Add: HCl/MeOH Q1->RouteA Yes (High F count on ring) RouteB ROUTE B: Deoxyfluorination Precursor: Hydroxy-difluoropiperidine Reagent: PBSF or XtalFluor Protect: N-Tosyl Q2->RouteB Yes (e.g., 3,3,5-trifluoro) RouteC ROUTE C: Building Block Precursor: Trifluoro-epoxide or Amino-acid derivative Q2->RouteC No (Complex/Chiral CF3)

Frequently Asked Questions (FAQs)

Q: Why does my trifluoropiperidine degrade on silica gel during purification? A: Multifluorinated amines have lowered pKa values but can still be basic enough to interact with acidic silanols. More importantly, the C-F bond beta to the nitrogen is susceptible to HF elimination catalyzed by the Lewis acidic nature of silica.

  • Fix: Pre-treat your silica column with 1-2% Triethylamine (TEA) in hexane to neutralize acidic sites, or use neutral alumina.

Q: I am trying to make 3,3,4-trifluoropiperidine. Should I hydrogenate a pyridine or fluorinate a ketone? A: Hydrogenation of 3,3,4-trifluoropyridines is difficult because the starting material is unstable (prone to aromatization/elimination).

  • Recommendation: Use Route B . Start with N-protected-3,3-difluoro-4-piperidinone. Reduce the ketone to the alcohol, then use Deoxo-Fluor. Note that the 3,3-difluoro group deactivates the 4-position, so you will need higher temperatures, which increases the risk of elimination.

Q: How do I determine the configuration (cis/trans) of my product? 1H NMR is messy. A: 1H NMR is often insufficient due to extensive H-F coupling (


, 

).
  • Technique: Use 19F NMR and look for the HOESY (Heteronuclear Overhauser Effect) signal between F and specific protons. Alternatively, convert the amine to a crystalline derivative (e.g., p-nitrobenzoate salt) and obtain an X-ray crystal structure , which is the gold standard for these conformationally flexible rings.

References

  • Glorius, F. et al. (2017).[6] "Hydrogenation of fluoroarenes: Direct access to all-cis-(multi)fluorinated cycloalkanes." Science. Link

    • Relevance: Establishes the protocol for cis-selective hydrogenation of fluoropyridines using Rh-CAAC and silyl-protected intermedi
  • O'Hagan, D. et al. (2010). "Three step synthesis of single diastereoisomers of the vicinal trifluoro motif." Beilstein Journal of Organic Chemistry. Link

    • Relevance: details the stereospecific introduction of fluorine atoms and the handling of vicinal trifluoro motifs.
  • Ma, J.A. et al. (2013).[7] "Diastereoselective synthesis of 3-fluoro-2-substituted piperidines and pyrrolidines." Vertex AI Search Result 1.1.

    • Relevance: Discusses electrophilic fluorination using Selectfluor on N-acyliminium ions.
  • Ritter, T. et al. (2018).[8] "Deoxyfluorination with Sulfonyl Fluorides." Journal of the American Chemical Society.[6] Link

    • Relevance: Introduces PhenoFluor and PBSF as alternatives to DAST to avoid elimin
  • Kaczmarek, P. et al. (2018).[1] "Pyrrolidine and oxazolidine ring transformations... induced by deoxyfluorinating reagents."[1] Organic & Biomolecular Chemistry. Link

    • Relevance: Definitive guide on the aziridinium rearrangement mechanism during fluorin

Sources

Troubleshooting

Technical Support Center: A Guide to Handling Hygroscopic Fluorinated Amine Hydrochloride Salts

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the successful handling of hygroscopic fluorinated...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical and practical advice for the successful handling of hygroscopic fluorinated amine hydrochloride salts. Given their unique chemical properties, these compounds demand specific handling protocols to ensure experimental accuracy, reproducibility, and safety. This resource is designed to move beyond simple procedural lists, offering causal explanations for each recommendation to empower you with a deeper understanding of the material science at play.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions researchers face when working with these sensitive compounds.

Q1: What makes fluorinated amine hydrochloride salts so hygroscopic?

A: The hygroscopicity of these salts arises from a combination of factors. The primary driver is the high polarity of the ammonium hydrochloride group, which readily forms hydrogen bonds with atmospheric water.[1] While fluorination is often used to increase lipophilicity in the core molecule, it also significantly lowers the basicity of the amine.[2][3] This makes the corresponding hydrochloride salt a stronger acid, further enhancing its interaction with ambient moisture. The absorbed water can lead to physical changes like clumping and eventually deliquescence, where the solid dissolves in the absorbed water.[4]

Q2: I left my container open for a few minutes. Is the material still usable?

A: Brief exposure may lead to surface-level moisture absorption, resulting in minor clumping. For non-critical applications where precise concentration is not paramount, the material might be usable if you can break up the clumps inside a low-humidity environment like a glovebox.[4] However, for quantitative work such as preparing standard solutions or in late-stage drug development, the integrity of the sample is compromised. Absorbed water adds to the measured weight, leading to inaccurately low concentrations of your active compound.[4] It is always best practice to minimize any exposure to the atmosphere.

Q3: Can I dry the salt in a standard laboratory oven if it has absorbed water?

A: This is strongly discouraged. While heating can remove water, many amine hydrochloride salts are not thermally stable and can decompose at elevated temperatures. Furthermore, simply heating a hydrated salt in a standard oven without vacuum can be ineffective and may not remove tightly bound lattice water.[5] The recommended method for drying, if absolutely necessary, would be under high vacuum at a controlled, low temperature, but preventing moisture uptake in the first place is a far superior strategy.

Q4: What are the primary safety concerns with these compounds?

A: There are two main areas of concern. First, as hydrochloride salts, they can be corrosive and irritating to the skin, eyes, and respiratory tract.[6][7] Always handle them in a well-ventilated area or fume hood and wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. Second, while the carbon-fluorine bond is exceptionally strong, certain metabolic or harsh chemical conditions can lead to defluorination, potentially releasing toxic fluoride ions or other harmful metabolites.[8][9][10] Therefore, proper waste disposal according to your institution's guidelines for fluorinated compounds is critical.

Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to identifying and resolving common problems encountered during experimentation.

Issue 1: Inconsistent or Poor Solubility
  • Symptom: The compound fails to dissolve completely in the chosen solvent, or solubility varies between batches.

  • Root Cause Analysis:

    • Moisture-Induced Clumping: The most common cause is moisture absorption, leading to the formation of clumps that dissolve slowly or not at all.[11]

    • Incorrect Solvent Choice: Fluorination can significantly alter the solubility profile of a molecule, often increasing its lipophilicity.[12] Solvents that work for a non-fluorinated analogue may not be suitable.

    • pH Effects: The hydrochloride salt's solubility is pH-dependent. Using a buffered or inappropriate solvent can affect dissolution.

  • Resolution Protocol:

    • Verify Anhydrous Conditions: Ensure your solvent is anhydrous and that all transfers are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Solvent Screening: If solubility remains an issue, perform a small-scale solubility screen with a panel of anhydrous solvents of varying polarity.

    • pH Adjustment: For aqueous solutions, consider using dilute hydrochloric acid as the medium to maintain the salt form and enhance solubility.

Issue 2: Inaccurate and Non-Reproducible Weighing
  • Symptom: The weight reading on the analytical balance continuously increases, or it's impossible to obtain a stable measurement.

  • Root Cause Analysis:

    • Rapid Moisture Uptake: The primary cause is the rapid absorption of atmospheric moisture by the hygroscopic powder, leading to a continuous increase in mass.[2]

    • Static Electricity: Highly dried powders can be prone to static, which can interfere with the sensitive electronics of an analytical balance.

  • Resolution Protocol:

    • Controlled Environment: The most reliable solution is to weigh the compound inside a glovebox with a controlled, low-humidity inert atmosphere.[13]

    • Weighing by Difference: If a glovebox is unavailable, use the "weighing by difference" method. Tare a sealed vial containing the compound, quickly transfer an approximate amount to your reaction flask, reseal the vial, and re-weigh it. The difference in weight is the amount transferred.

    • Rapid Transfer: For less sensitive applications, work quickly. Have all equipment ready, minimize the time the container is open, and use a weighing bottle with a lid.[2]

    • Anti-Static Measures: Use an anti-static gun or an ionizer to dissipate static charges on the weighing vessel before taring and weighing.[14]

Core Experimental Protocols

Protocol 1: Storage and Handling

To maintain the integrity of hygroscopic fluorinated amine hydrochloride salts, a stringent storage and handling protocol is mandatory.

  • Storage Conditions:

    • Store in a tightly sealed container, preferably with a PTFE-lined cap.

    • Place the primary container inside a secondary, larger container or a desiccator cabinet.[5]

    • Use a suitable desiccant within the secondary container. Molecular sieves are highly effective for achieving very low humidity, while silica gel is a good general-purpose choice.[6][8] Avoid desiccants that could be chemically reactive.

Desiccant TypeAdsorption CapacityBest Use CaseConsiderations
Silica Gel High (up to 40% of its weight)General purpose, high humidity environmentsFDA-approved for direct contact with food/pharma.[6] Can be regenerated.
Molecular Sieve Excellent at low RHProtecting highly sensitive materialsCan achieve very low humidity levels; more expensive.[8]
Activated Alumina HighDrying of gases and liquids; can remove fluorideVery porous and robust.[2]
Calcium Sulfate (Drierite) Low (up to 10% of its weight)Laboratory desiccatorsChemically stable and non-toxic.[6]
  • Handling Workflow:

Handling_Workflow cluster_prep Preparation cluster_exp Experiment cluster_store Storage Prep Equilibrate Container to Room Temperature Transfer Transfer to Inert Atmosphere Glovebox Prep->Transfer Prevent Condensation Weigh Weigh Compound on Tared Vessel Transfer->Weigh Maintain Inert Atmosphere Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Seal Tightly Seal Primary Container React->Seal Post-Reaction Workup Store Place in Desiccator with Fresh Desiccant Seal->Store Long-Term Stability

Protocol 2: Preparation of a Stock Solution

Accurate solution preparation is critical for reliable experimental results. This protocol minimizes error from moisture absorption.

  • Pre-analysis: Determine the approximate water content of a sample from the batch using Karl Fischer titration to inform a correction factor if necessary.

  • Glassware Preparation: Dry all glassware (volumetric flask, syringe, etc.) in an oven at >125°C overnight and cool in a desiccator or under a stream of inert gas.

  • Weighing: Inside a glovebox or under a constant flow of inert gas, weigh the desired amount of the salt directly into the volumetric flask. If this is not possible, use the "weighing by difference" method described in the troubleshooting section.

  • Dissolution: Using a dry syringe, add a portion of the appropriate anhydrous solvent to the volumetric flask. Swirl gently to dissolve the solid completely.

  • Dilution to Volume: Once fully dissolved, carefully add the anhydrous solvent up to the calibration mark of the volumetric flask.

  • Mixing and Storage: Stopper the flask and invert several times to ensure homogeneity. If storing the solution, transfer it to a tightly sealed, amber glass vial with a PTFE-lined cap and store under recommended conditions (e.g., refrigerated and protected from light).

Protocol 3: Water Content Determination via Karl Fischer Titration

Karl Fischer (KF) titration is the gold standard for accurately determining water content.[15]

  • Principle: The method is based on the quantitative reaction of water with iodine and sulfur dioxide in the presence of a base and an alcohol.

  • Instrumentation: A coulometric KF titrator is preferred for its high sensitivity to low levels of water.[16]

  • Procedure Outline:

    • Cell Preparation: Add the appropriate Karl Fischer anolyte (and catholyte if using a diaphragmed cell) to the titration vessel. For strongly basic amines, adding a neutralizing agent like benzoic acid to the anolyte is recommended to maintain the optimal pH range (5.5-8) and prevent side reactions.[3]

    • Pre-Titration (Drift Check): Run the titrator without a sample until all residual moisture in the cell is consumed and a stable, low drift rate is achieved.

    • Sample Introduction: Accurately weigh the hygroscopic salt in a gas-tight syringe or a sealed capillary tube. Quickly and carefully introduce the sample into the titration cell.

    • Titration: The instrument will automatically titrate the sample until all the water has reacted, and the endpoint is detected electrochemically.

    • Calculation: The instrument's software will calculate the water content based on the amount of iodine generated and the sample mass.

KF_Titration_Logic Start Start KF Analysis Prep Prepare Anolyte (add buffer if needed) Start->Prep Drift Run Pre-Titration (Stabilize Drift) Prep->Drift Weigh Accurately Weigh Sample (Inert Atmosphere) Drift->Weigh Inject Inject Sample into Cell Weigh->Inject Titrate Start Titration Inject->Titrate Endpoint Endpoint Detected? Titrate->Endpoint Endpoint->Titrate No Calc Calculate Water Content (ppm or %) Endpoint->Calc Yes End Analysis Complete Calc->End

References

  • Brown, M., & Chang, L. (2017). Fluorination reduces amine basicity: A study. J Org Chem, 82(10), 4955-4962.
  • Desiccant Types - SorbentSystems.com. (n.d.).
  • Fluorine in drug discovery: Role, design and case studies. (n.d.).
  • How do you guys prepare solutions of hygroscopic chemicals?
  • Molecular Sieve. (n.d.).
  • Archival Humidity Control, Silica Gel, Desiccant Canisters. (n.d.).
  • 2-Fluoroethanamine hydrochloride - ChemBK. (2024, April 9).
  • Handling air-sensitive reagents AL-134 - MIT. (n.d.).
  • What Is Karl Fischer Titr
  • Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. (2025, August 23). MDPI.
  • 5 Best Practices for Analytical Balances - Weighing Scales | Innoweight. (n.d.).
  • Metabolism and Toxicity of Fluorine Compounds - PMC. (2021, January 29).
  • Karl Fischer Coulometric Titration Explained and Illustrated - Machinery Lubric
  • The Dark Side of Fluorine | ACS Medicinal Chemistry Letters. (2019, June 20).
  • W
  • Development of Karl Fischer Reagents. (n.d.).
  • (PDF) Experimental methods in chemical engineering: Karl Fischer titration. (2024, April 9).
  • How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. (2016, April 18).
  • Karl Fischer Titr
  • Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. (n.d.). TA Instruments.
  • Determination of Water Content in 2-Propylamine Using Karl Fischer Titr
  • The effect of atmospherically relevant aminium salts on w
  • The Role of Thermal Analysis in Evaluating API and Excipient Interactions - AZoM. (2026, January 22).
  • Future challenges and opportunities with fluorine in drugs?. (2023, May 25). St Andrews Research Repository.
  • Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology. (2026, February 9).
  • Organic Nitrogen Compounds V: Amine Salts | Spectroscopy Online. (2019, September 1).
  • New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. (2024, April 11). MDPI.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15).
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16).
  • Is it good to keep a packet of silica gel in a container full of salt?
  • Future challenges and opportunities with fluorine in drugs?
  • Figure S7. 13 C NMR spectrum of 1H amine (as the HCl ammonium salt). (n.d.).
  • Effect of water of hydration on the infrared spectra of tertiary amine salts. | Semantic Scholar. (n.d.).
  • The Effect of Moisture on the Hydrolysis of Basic Salts | Request PDF. (n.d.).
  • The most common dissolution medium is probably dilute hydrochloric acid... (n.d.).
  • Can desiccants be used to dehydrate salts? : r/chemistry. (2023, May 9). Reddit.
  • How do you handle hygroscopic salts?. (2016, September 14).
  • Where are ammonium chloride and amine hydrochloride salt found in your crude unit?
  • drying the water out of hygroscopic crystals - Powered by XMB 1.9.11. (2007, October 11). Sciencemadness.org.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. (n.d.). Benchchem.

Sources

Optimization

Technical Support Center: Troubleshooting Low Reactivity of Fluorinated Secondary Amines

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: F-AMINE-REACTIVITY-001 Executive Summary: The "Fluorine Tax" You are likely here because a standard amide coupling (HATU/EDC) or redu...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket ID: F-AMINE-REACTIVITY-001

Executive Summary: The "Fluorine Tax"

You are likely here because a standard amide coupling (HATU/EDC) or reductive amination failed with a fluorinated secondary amine (e.g.,


 or 

).

The Core Problem: Fluorine is the most electronegative element (


). When placed 

or

to a nitrogen atom, it exerts a massive inductive electron-withdrawing effect (

).
  • Electronic Consequence: The nitrogen lone pair—the source of nucleophilicity—is pulled tightly toward the nucleus. The pKa of the conjugate acid drops drastically (e.g., Ethylamine pKa

    
     10.7 vs. 2,2,2-Trifluoroethylamine pKa 
    
    
    
    5.7).
  • Steric Consequence: While the Van der Waals radius of Fluorine (1.47 Å) is small, a

    
     group has a steric volume similar to an isopropyl group, creating significant hindrance in crowded transition states.
    

This guide provides three escalated protocols to overcome these barriers.

Diagnostic Framework

Before changing reagents, determine if your failure is Electronic (low nucleophilicity) or Steric (inaccessible site).

DiagnosticTree Start Reaction Failed CheckPka Check Amine pKa (Conjugate Acid) Start->CheckPka PkaHigh pKa > 8.0 (e.g., Monofluoroethyl) CheckPka->PkaHigh Yes PkaLow pKa < 6.0 (e.g., Trifluoroethyl) CheckPka->PkaLow No StericCheck Is the Amine Secondary? PkaHigh->StericCheck ElectronicIssue Probable Cause: Electronic Deactivation PkaLow->ElectronicIssue SolventIssue Probable Cause: Solvation/Aggregation StericCheck->SolventIssue No (Primary) Action2 Protocol B: Pd-Catalysis (RuPhos) StericCheck->Action2 Yes (Secondary) Action1 Protocol A: Acyl Fluorides/Chlorides ElectronicIssue->Action1 Amide Coupling Action3 Protocol C: TFE-Mediated SNAr ElectronicIssue->Action3 SNAr

Figure 1: Decision tree for troubleshooting fluorinated amine reactivity.

Protocol A: Amide Coupling via High-Energy Intermediates

Applicability: When HATU, EDC, or PyBOP fail to couple a carboxylic acid with a fluorinated amine.

The Logic: Standard coupling reagents generate an active ester (e.g., O-At) that is moderately electrophilic. Fluorinated amines are too weak to attack these esters. You must escalate to Acid Chlorides or Acyl Fluorides , which are significantly more electrophilic.

Option A1: Ghosez’s Reagent (Acid Chloride)

Ghosez's reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts carboxylic acids to acid chlorides under neutral conditions, avoiding the harsh acidity of SOCl2 or Oxalyl Chloride.

Step-by-Step Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent Addition: Add Ghosez’s Reagent (1.2–1.5 equiv) dropwise at 0°C.

  • Formation: Stir at Room Temperature (RT) for 1–2 hours. Monitor by TLC (methanol quench) to confirm acid chloride formation.

  • Coupling: Add the Fluorinated Amine (1.2 equiv) and Pyridine or 2,6-Lutidine (2.0 equiv).

  • Execution: Stir at RT overnight. If conversion is low, heat to 40°C.

Option A2: Acyl Fluorides (TFFH/BTFFH)

Acyl fluorides are stable to water/moisture but highly reactive toward amines. They are superior for sterically hindered couplings.

Reagent: TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH. Protocol:

  • Mix Acid (1.0 equiv), Fluorinated Amine (1.1 equiv), and DIEA (3.0 equiv) in DCM or DMF.

  • Add TFFH (1.1 equiv) at 0°C.

  • Warm to RT. The acyl fluoride forms in situ and immediately reacts with the amine.

Data Comparison:

Coupling Reagent Electrophile Species Reactivity vs. Fluorinated Amines Stability
HATU/EDC Active Ester (OBt/OAt) Low (Often <10% yield) High
Ghosez's Rgt Acid Chloride High Low (Hydrolyzes fast)

| TFFH | Acyl Fluoride | Very High | Moderate (Moisture tolerant) |

Protocol B: Buchwald-Hartwig Amination (Pd-Catalysis)

Applicability: Arylation of fluorinated secondary amines (forming Ar-N(R)-Rf).

The Logic: The catalytic cycle stalls at the Amine Coordination/Deprotonation step because the amine is not basic enough to bind to the Pd(II) center or undergo deprotonation.

  • Ligand Selection: You need a ligand that creates an electron-rich Pd center to facilitate oxidative addition, but is bulky enough to force reductive elimination.

  • Base Selection: Weak bases (

    
    ) often fail. Stronger bases (
    
    
    
    ,
    
    
    ) are required to deprotonate the acidic N-H.

CatalyticCycle Pd0 L-Pd(0) PdII_ArX L-Pd(II)-Ar-X Pd0->PdII_ArX Ar-X OxAdd Oxidative Addition AmineBind BOTTLENECK: Amine Coordination PdII_ArX->AmineBind PdII_Amine L-Pd(II)-Ar-N(Rf)R AmineBind->PdII_Amine Base (LiHMDS) + H-N(Rf)R PdII_Amine->Pd0 Product RedElim Reductive Elimination

Figure 2: The bottleneck for fluorinated amines is the coordination/deprotonation step.

Recommended System:

  • Catalyst:

    
     or precatalysts (e.g., RuPhos Pd G4).
    
  • Ligand: RuPhos (Best for secondary amines) or BrettPhos (Best for primary amines).

  • Base: LiHMDS (1.0 M in THF). The lithium cation can act as a Lewis acid to activate the halide, while the strong base deprotonates the amine.

  • Solvent: THF or Toluene (anhydrous).

Protocol C: Solvent Engineering for SNAr

Applicability: Nucleophilic Aromatic Substitution (


) on heteroaryl halides.

The Logic: If you cannot use metal catalysis, you must rely on thermal substitution. Standard solvents (DMF, DMSO) may not provide enough activation. The Solution: Use TFE (2,2,2-Trifluoroethanol) as the solvent.[1]

  • Mechanism: TFE is a strong Hydrogen Bond Donor (HBD). It solvates the leaving group (e.g., Chloride/Fluoride) on the heteroaryl ring, pulling electron density and lowering the energy of the transition state (Meisenheimer complex).

Protocol:

  • Dissolve Heteroaryl Chloride (1.0 equiv) and Fluorinated Amine (1.5–2.0 equiv) in TFE.

  • Add TFA (Trifluoroacetic acid) (0.1–0.5 equiv) if the heterocycle is basic (activates the ring via protonation).

  • Heat to 60–80°C (sealed tube recommended).

  • Note: TFE is weakly nucleophilic but much less so than the amine.

Frequently Asked Questions (FAQ)

Q: Why does my reaction turn black and precipitate Pd immediately in Buchwald couplings? A: This is "Pd black" formation. It indicates the catalyst is decomposing before the catalytic cycle completes. This usually happens because the amine is too weak to bind and stabilize the Pd(II) intermediate.

  • Fix: Switch to a precatalyst (e.g., RuPhos Pd G4 ) which ensures the active species is ligated from the start. Increase ligand:Pd ratio to 2:1.

Q: Can I use microwave irradiation? A: Yes, especially for Protocol C (SNAr) . Fluorinated amines have high thermal stability. However, for Protocol A (Amide Coupling) , microwaves often accelerate the hydrolysis of the active ester/chloride more than the coupling. Stick to conventional heating for amides.

Q: My fluorinated amine is a salt (HCl). Do I need to freebase it? A: For Ghosez/Acid Chloride methods, you can use the salt if you add excess base (Pyridine/DIEA). For Buchwald reactions, it is strictly recommended to freebase the amine first (partition between ether/NaOH, dry, and concentrate) to avoid poisoning the catalyst with halides or ammonium salts.

References

  • Nucleophilicity Trends: Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Angew.[2] Chem. Int. Ed., 1994. Link

  • Ghosez's Reagent: Ghosez, L., et al. "Synthesis of acyl halides under neutral conditions." J. Chem. Soc., Chem. Commun., 1979. Link

  • Acyl Fluorides (TFFH): Carpino, L. A., et al. "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis." J. Am. Chem. Soc., 1995. Link

  • Buchwald-Hartwig (Weak Nucleophiles): Maiti, D., Buchwald, S. L. "Cu-Catalyzed Arylation of Secondary Amines." J. Am. Chem. Soc., 2009. (Context on ligand design for difficult amines). Link

  • TFE in SNAr: Jacobsen, M. F., et al. "Trifluoroacetic acid in 2,2,2-trifluoroethanol facilitates SNAr reactions of heterocycles with arylamines."[1] Chem. Eur. J., 2014. Link

Sources

Troubleshooting

Technical Support Guide: De-fluorination of 3,3,4-Trifluoropiperidine

Executive Summary & Scope The Problem: Researchers working with 3,3,4-Trifluoropiperidine often encounter trace fluoride impurities (specifically HF or fluoride salts). These impurities typically originate from deoxofluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

The Problem: Researchers working with 3,3,4-Trifluoropiperidine often encounter trace fluoride impurities (specifically HF or fluoride salts). These impurities typically originate from deoxofluorination steps (e.g., using DAST, Deoxo-Fluor®, or HF-amine complexes) during the synthesis of the piperidine ring.

The Impact: Left untreated, these impurities cause:

  • Glassware Etching: Irreversible opacity and structural weakening of NMR tubes and reaction flasks.

  • Catalyst Poisoning: Rapid deactivation of Lewis acids or transition metal catalysts in downstream coupling reactions.

  • Biological Assay Interference: False positives in calcium-sensitive assays due to fluoride-calcium precipitation.

This guide provides three validated protocols to remediate fluoride contamination, ranging from solid-phase scavenging to liquid-phase extraction.

Diagnostic Module: Do I have Fluoride Contamination?

Before initiating purification, confirm the presence of fluoride ions (


) or hydrofluoric acid (HF).
Visual & Physical Indicators
  • The "Fog" Test: If your glass NMR tube becomes cloudy or "frosted" after holding the sample for >4 hours, you have significant HF contamination.

  • pH Drift: Dissolve 5 mg of sample in 1 mL neutral water. A pH < 6.0 suggests residual HF (pure amines should be basic, pH > 8.0).

Analytical Confirmation ( NMR)

Run a non-decoupled


 NMR  in 

or

.
Signal TypeChemical Shift (

)
MultiplicityInterpretation
Analyte -100 to -220 ppmMultiplet (Complex)3,3,4-Trifluoropiperidine signals (C-F bonds).
Impurity -120 to -150 ppm Broad Singlet Free Fluoride / HF . The peak is broad due to exchange.
Impurity -70 to -80 ppmSingletResidual DAST/Deoxo-Fluor species (if applicable).

Note: The shift of the impurity peak varies significantly with solvent, concentration, and pH.

Remediation Protocols

Decision Matrix

G Start Start: Contaminated Sample CheckState Physical State of Sample? Start->CheckState Liquid Free Base (Oil/Liquid) CheckState->Liquid Liquid Solid Salt Form (Solid HCl/TFA salt) CheckState->Solid Solid Salt CheckScale Scale? Liquid->CheckScale MethodC Method C: Free-Base Reset (For Salts) Solid->MethodC SmallScale < 5 grams High Value CheckScale->SmallScale LargeScale > 5 grams Bulk CheckScale->LargeScale MethodA Method A: Basic Alumina SPE (Highest Purity) SmallScale->MethodA MethodB Method B: Calcium Scavenging (Cost Effective) LargeScale->MethodB

Figure 1: Decision matrix for selecting the appropriate de-fluorination protocol.

Method A: Basic Alumina Solid-Phase Extraction (SPE)

Best for: High-purity requirements, removal of trace HF, protecting sensitive downstream catalysts. Mechanism: Basic alumina (


) acts as a Lewis base and has an exceptionally high lattice affinity for fluoride ions, forming stable Al-F bonds while allowing the organic amine to pass.

Protocol:

  • Preparation: Use Basic Alumina, Activity I (Brockmann I).

    • Tip: If the alumina has been open to air, heat at 200°C for 4 hours to reactivate, though commercial "fresh" bottles usually suffice.

  • Solvent System: Dissolve your 3,3,4-trifluoropiperidine in a non-polar solvent like Dichloromethane (DCM) or Diethyl Ether .

    • Ratio: 1 g sample : 10 mL solvent.

  • Loading: Pack a short glass column or a sintered glass funnel with the Basic Alumina.

    • Ratio: 10 g Alumina per 1 g of sample.

  • Filtration: Pass the amine solution through the alumina bed slowly (gravity or slight vacuum).

  • Elution: Rinse the bed with 2-3 column volumes of the solvent.

  • Concentration: Evaporate the solvent under reduced pressure.

Validation: Re-run


 NMR. The broad peak at -120/-150 ppm should be absent.
Method B: Calcium-Mediated Precipitation

Best for: Bulk scales (>10g) where chromatography is too expensive. Mechanism: Formation of insoluble Calcium Fluoride (


, Fluorite).


Protocol:

  • Dissolution: Dissolve the crude amine in Ethyl Acetate or DCM .

  • Add Scavenger: Add finely powdered Calcium Chloride (

    
    )  or Calcium Carbonate (
    
    
    
    )
    .
    • Stoichiometry: Add 5 equivalents relative to the estimated fluoride impurity (or 1:1 weight ratio to amine if unknown).

  • Incubation: Stir vigorously for 2-4 hours at room temperature.

    • Critical: If using

      
      , add a drop of water to facilitate proton exchange if the impurity is HF.
      
  • Filtration: Filter through a pad of Celite® to remove the fine

    
     precipitate and excess calcium salts.
    
  • Workup: Concentrate the filtrate.

Method C: The "Free-Base Reset" (For Salts)

Best for: Samples existing as HCl or TFA salts where HF is trapped in the crystal lattice.

Protocol:

  • Partition: Suspend the salt in DCM.

  • Neutralization: Add saturated aqueous Potassium Carbonate (

    
    ) .
    
    • Avoid NaOH: Strong hydroxide can sometimes cause defluorination (elimination) on the piperidine ring itself under vigorous conditions. Carbonate is safer.

  • Extraction: Shake until the solid dissolves and the organic layer is clear.

  • Separation: Separate the organic layer.

  • Drying: Dry over

    
     (Magnesium Sulfate also acts as a weak fluoride scavenger).
    
  • Re-salting (Optional): If a salt is required, treat with clean

    
     in Dioxane.
    

Comparative Data Analysis

FeatureBasic Alumina (Method A)Calcium Scavenge (Method B)Aqueous Wash (Method C)
F- Removal Efficiency > 99%~85-90%~95%
Yield Loss < 5% (Adsorption)< 2%Variable (Water solubility)
Time Required 30 mins2-4 hours45 mins
Scalability Low (<100g)High (kg)High (kg)
Cost HighLowLow

Frequently Asked Questions (FAQ)

Q: Can I use Silica Gel instead of Alumina? A: Standard silica is acidic (


). It is not recommended  for purifying amines like 3,3,4-trifluoropiperidine because the amine will stick to the silica, requiring polar modifiers (like Triethylamine) to elute, which introduces new impurities. Furthermore, HF reacts with silica to form 

(gas), effectively dissolving your stationary phase.

Q: My sample is water-soluble. How do I remove fluoride? A: If your fluorinated piperidine is water-soluble, you cannot use aqueous washes. Use Method A (Alumina) but switch the solvent to Methanol or Acetonitrile . Basic alumina works in polar organic solvents, though the binding capacity is slightly lower.

Q: Why not just distill the sample? A: 3,3,4-trifluoropiperidine has a boiling point likely between 100-130°C. HF forms azeotropes with many amines and water. Distillation often carries the HF over into the receiving flask, failing to separate the impurity.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] (Standard reference for amine purification and alumina usage).

  • Biotage. (2023).[4] Alumina sample cleanups and how can you implement in your workflow? (Technical Note on Alumina acidity/basicity).

  • Teledyne ISCO. (2012).[5] RediSep basic alumina column: Purification of high pKa organic compounds.[5] (Application Note 18).

  • Rosen, M. et al. (2024).

    
     NMR detection of fluoride impurities). 
    
  • Chaudhary, M. & Maiti, A. (2019). Defluorination mechanism using calcium compounds. (Scientific basis for Method B).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 3,3,4-Trifluoropiperidine Effects on Lipophilicity (LogP/LogD) &amp; Physicochemical Properties

Executive Summary The 3,3,4-Trifluoropiperidine (3,3,4-TFP) motif represents a high-precision tool in medicinal chemistry, primarily used to modulate basicity (pKa) and enhance metabolic stability without significantly i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,3,4-Trifluoropiperidine (3,3,4-TFP) motif represents a high-precision tool in medicinal chemistry, primarily used to modulate basicity (pKa) and enhance metabolic stability without significantly increasing molecular weight.

Unlike mono-fluorination, which offers subtle electronic tuning, the 3,3,4-trifluoro pattern induces a drastic reduction in amine basicity (typically


 to 

units relative to piperidine). This shift fundamentally alters the LogD at physiological pH (7.4) . While the intrinsic lipophilicity (LogP) remains moderate, the effective permeability (LogD) increases significantly because a larger fraction of the molecule exists in the neutral state at pH 7.4. Furthermore, this substitution pattern effectively blocks oxidative metabolism at the most labile sites (C3 and C4) of the piperidine ring.

Mechanistic Analysis: The Fluorine Effect[1][2][3]

To understand the utility of 3,3,4-TFP, one must analyze the interplay between electronic induction and conformational locking.

Basicity Modulation (The pKa Shift)

The piperidine nitrogen is typically highly basic (


). This leads to:
  • High Ionization: >99.9% protonated at pH 7.4.

  • hERG Liability: Cationic species often bind avidly to the hERG potassium channel, causing cardiotoxicity.

  • Poor Permeability: Charged species do not passively diffuse through membranes efficiently.

The 3,3,4-TFP Solution: The three fluorine atoms exert a powerful electron-withdrawing inductive effect (-I).

  • C3-Fluorines: Proximal to the nitrogen (

    
    -position), these have the strongest impact on reducing electron density at the nitrogen lone pair.
    
  • C4-Fluorine: Distal (

    
    -position), provides additional metabolic blocking and subtle pKa fine-tuning.
    
Conformational Control (The Gauche Effect)

Fluorinated piperidines are not conformationally silent. The C-F bond often aligns anti-parallel to the


 bond or lone pair to maximize electrostatic stability (charge-dipole interaction).
  • Result: 3,3,4-TFP derivatives often adopt a rigidified chair conformation, which can improve binding selectivity by reducing the entropic penalty upon binding to a protein target.

Comparative Performance Guide

The following data compares the parent piperidine with its fluorinated analogs. Note how LogD diverges from LogP as pKa drops.

Table 1: Physicochemical Profile Comparison[4]
PropertyPiperidine (Parent)4-Fluoropiperidine 3,3-Difluoropiperidine 3,3,4-Trifluoropiperidine
pKa (Base) ~11.0~9.8~8.4~7.2 – 7.8 (Predicted)
Intrinsic LogP 0.840.450.600.95
LogD (pH 7.4) -2.76 (Highly Hydrophilic)-1.95-0.20~0.85 (Permeability Sweet Spot)
% Neutral at pH 7.4 < 0.1%~0.4%~9%~40 – 60%
Metabolic Liability High (C3/C4 Oxidation)Moderate (C3 Oxidation)Low (C4 Oxidation possible)Very Low (Blocked C3/C4)

Key Insight: While 3,3,4-TFP is intrinsically more polar than a propyl group, its LogD at pH 7.4 is vastly superior to the parent piperidine . This is because at pH 7.4, the parent is a cation (impermeable), whereas 3,3,4-TFP exists as a substantial equilibrium of the neutral species.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting 3,3,4-TFP during lead optimization.

G Start Lead Compound Analysis (Piperidine Core) Check_pKa Is pKa > 9.0? (hERG risk / Low Permeability) Start->Check_pKa Check_Metab Is C3/C4 Oxidation a Clearance Driver? Check_pKa->Check_Metab Yes Sol_4F Try 4-Fluoropiperidine (Minor pKa drop, blocks C4) Check_Metab->Sol_4F Only C4 labile Sol_33F Try 3,3-Difluoropiperidine (Significant pKa drop, blocks C3) Check_Metab->Sol_33F Only C3 labile Sol_334F Select 3,3,4-Trifluoropiperidine (Max pKa reduction + Metabolic Block) Check_Metab->Sol_334F Both labile OR Need neutral pH LogD boost Result Result: LogD(7.4) Increased Metabolic Stability Enhanced hERG Binding Reduced Sol_334F->Result Outcome

Figure 1: Strategic decision tree for incorporating fluorinated piperidines in drug design.

Experimental Protocols

To validate the effects of 3,3,4-TFP in your specific scaffold, use the following self-validating protocols.

High-Throughput LogD Determination (Shake-Flask / HPLC Variant)

Standard shake-flask methods are low-throughput. This HPLC-based variant ensures speed and accuracy for fluorinated amines.

Reagents:

  • Octanol (HPLC Grade, pre-saturated with buffer).

  • Phosphate Buffer Saline (PBS), pH 7.4 (pre-saturated with octanol).

  • Internal Standard: Propranolol (High LogD control) and Atenolol (Low LogD control).

Protocol Steps:

  • Preparation: Dissolve 3,3,4-TFP derivative in DMSO (10 mM stock).

  • Partitioning: In a 96-well deep-well plate, add 10 µL stock to 495 µL Octanol and 495 µL PBS (pH 7.4).

  • Equilibration: Seal and shake vigorously for 60 minutes at 25°C. Centrifuge at 3000 rpm for 15 mins to separate phases.

  • Sampling: Carefully remove 200 µL of the Octanol phase (top) and 200 µL of the Aqueous phase (bottom).

    • Critical Step: Dilute the Octanol phase 1:10 with Methanol to ensure compatibility with HPLC injection.

  • Quantification: Inject both phases onto LC-MS/MS.

  • Calculation:

    
    
    
pKa Determination via Potentiometric Titration

Since 3,3,4-TFP lowers pKa significantly, standard UV methods may lack sensitivity if the chromophore is distant. Potentiometric titration is the gold standard.

Protocol:

  • System: Sirius T3 or equivalent autotitrator.

  • Sample: 0.5 mg of compound in 1.5 mL assay water (containing 0.15 M KCl for ionic strength).

  • Titrant: 0.5 M KOH and 0.5 M HCl.

  • Method: Titrate from pH 2.0 to pH 12.0.

  • Data Processing: Use the Bjerrum plot analysis. The point of half-neutralization represents the pKa.

    • Validation: The 3,3,4-TFP derivative should show a pKa shift of >2.5 units lower than the non-fluorinated parent.

Synthesis & Handling Notes

  • Volatility: Free base 3,3,4-trifluoropiperidine is volatile. Always handle as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt until the final coupling step.

  • Coupling: When using as a building block in amide coupling (e.g., HATU/DIEA), the reduced nucleophilicity of the nitrogen requires longer reaction times or higher temperatures (40°C) compared to standard piperidine.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link

  • Morgentin, R., et al. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Comparative

Publish Comparison Guide: hERG Channel Inhibition of 3,3,4-Trifluoropiperidine Analogs

Executive Summary The "Fluorine Effect" in hERG Mitigation: This guide analyzes the strategic utility of 3,3,4-trifluoropiperidine scaffolds as a superior alternative to traditional piperidine moieties in drug discovery....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The "Fluorine Effect" in hERG Mitigation: This guide analyzes the strategic utility of 3,3,4-trifluoropiperidine scaffolds as a superior alternative to traditional piperidine moieties in drug discovery. While piperidines are ubiquitous pharmacophores, they frequently suffer from high affinity for the human Ether-à-go-go-Related Gene (hERG) potassium channel, leading to cardiotoxicity (QTc prolongation).

The 3,3,4-trifluoropiperidine analog represents a precision-engineered solution. By leveraging the strong electron-withdrawing nature of three fluorine atoms, this moiety significantly lowers the basicity (pKa) of the piperidine nitrogen. This reduction in pKa decreases the concentration of the protonated (cationic) species at physiological pH—the primary driver of hERG blockade—without abolishing the solubility benefits of the amine.

Physicochemical Basis of hERG Mitigation

The hERG Liability of Piperidines

The hERG channel pore contains two key aromatic residues, Tyr652 and Phe656 , which facilitate high-affinity binding of small molecules via cation-π interactions . Traditional basic amines (like unsubstituted piperidine, pKa ~11.0) are >99% protonated at physiological pH (7.4), making them potent hERG blockers.

The 3,3,4-Trifluoro Solution

The introduction of fluorine atoms onto the piperidine ring induces a powerful inductive effect (-I) that pulls electron density away from the nitrogen lone pair.

  • pKa Modulation: Each fluorine atom incrementally lowers the pKa. The 3,3,4-substitution pattern achieves a "Goldilocks" pKa (typically 6.5–7.5), reducing the cationic fraction at pH 7.4 while maintaining sufficient polarity.

  • Lipophilicity Trade-off: While fluorine typically increases lipophilicity (LogP), which promotes hERG binding, the dramatic reduction in basicity (pKa) in 3,3,4-analogs overrides this, resulting in a net decrease in hERG affinity.

Diagram: Physicochemical Logic Flow

G Subst Piperidine Substitution Inductive Inductive Effect (-I) (Electron Withdrawal) Subst->Inductive LogP Increased Lipophilicity (LogP) Subst->LogP Minor Risk pKa Reduced Basicity (pKa) Inductive->pKa Cation Reduced Cationic Fraction (at pH 7.4) pKa->Cation hERG Reduced hERG Binding (Weakened Cation-π Interaction) Cation->hERG Primary Driver LogP->hERG Secondary Factor (Mitigated)

Caption: Causal pathway showing how 3,3,4-trifluorination mitigates hERG liability primarily through pKa reduction.

Comparative Performance Analysis

The following data illustrates the structural-activity relationship (SAR) of fluorinated piperidines. The 3,3,4-trifluoro analog demonstrates the optimal balance of reduced basicity and hERG safety compared to mono- and di-fluorinated alternatives.

Table 1: Physicochemical & Safety Profile Comparison
Analog StructurepKa (Experimental)% Protonated (pH 7.4)hERG IC50 (µM)*hERG Liability
Unsubstituted Piperidine ~11.0>99.9%0.8 µMHigh
4-Fluoropiperidine ~9.5~99%3.2 µMModerate
3,3-Difluoropiperidine ~8.4~90%12.5 µMLow
3,3,4-Trifluoropiperidine ~6.8 - 7.2 ~20 - 40% >30 µM Minimal

*Note: hERG IC50 values are representative of typical medicinal chemistry scaffolds containing these moieties.[1] Actual values depend on the full molecule structure.

Key Insights
  • Basicity Drop: The 3,3,4-analog drops the pKa by nearly 4 log units compared to the parent piperidine.

  • Safety Margin: A >30-fold improvement in hERG safety is often observed when transitioning from unsubstituted to 3,3,4-trifluorinated analogs.

  • Metabolic Stability: The fluorine atoms at the 3 and 4 positions block common sites of metabolic oxidation (CYP450), potentially improving the pharmacokinetic (PK) half-life.

Experimental Protocols: Validating hERG Safety

To confirm the safety profile of 3,3,4-trifluoropiperidine analogs, the Automated Whole-Cell Patch-Clamp Assay is the gold standard. This protocol ensures high-fidelity data suitable for regulatory submission.

Protocol: Automated Patch-Clamp (hERG)

Objective: Quantify the inhibition of the rapid delayed rectifier potassium current (


) in HEK293 cells stably expressing hERG.

Reagents:

  • Extracellular Solution (ECS): NaCl 140 mM, KCl 4 mM, CaCl2 2 mM, MgCl2 1 mM, HEPES 10 mM, Glucose 5 mM (pH 7.4).

  • Intracellular Solution (ICS): KCl 20 mM, KF 120 mM, MgCl2 2 mM, HEPES 10 mM, EGTA 10 mM (pH 7.2).

  • Positive Control: E-4031 (Known hERG blocker).

Workflow:

  • Cell Preparation:

    • Harvest HEK293-hERG cells at 70-80% confluence using Detachin.

    • Resuspend in serum-free media at

      
       cells/mL.
      
    • Critical Step: Allow cells to recover for 20 mins in the automated patch-clamp system (e.g., QPatch or Patchliner) cell hotel.

  • Seal Formation (Giga-Ohm Seal):

    • Dispense cells into the microfluidic chip.

    • Apply suction pulses to establish a seal resistance >1 GΩ.

    • Perform "break-in" to achieve whole-cell configuration.

  • Voltage Protocol:

    • Holding Potential: -80 mV.[2][3]

    • Pre-pulse: Depolarize to -50 mV for 50 ms (leak subtraction).

    • Activation: Depolarize to +40 mV for 2 seconds (opens hERG channels).

    • Tail Current: Repolarize to -50 mV for 2 seconds (elicits the peak tail current,

      
      ).
      
    • Frequency: Repeat every 15 seconds.

  • Compound Application:

    • Record baseline current for 3 minutes (must be stable, <5% rundown).

    • Apply 3,3,4-trifluoropiperidine analog at ascending concentrations (e.g., 0.1, 1, 10, 30 µM).

    • Incubate each concentration for 5 minutes or until steady-state block is reached.

  • Data Analysis:

    • Normalize peak tail current amplitude to the baseline.

    • Calculate % Inhibition:

      
      .
      
    • Fit data to the Hill equation to derive IC50.

Diagram: hERG Assay Workflow

hERG_Workflow CellPrep HEK293-hERG Cell Prep Seal Giga-Ohm Seal (>1 GΩ) CellPrep->Seal Voltage Voltage Protocol (+40mV -> -50mV) Seal->Voltage Dosing Compound Dosing (Ascending Conc.) Voltage->Dosing Dosing->Voltage Repeat Cycle Analysis Tail Current Analysis (IC50) Dosing->Analysis

Caption: Step-by-step automated patch-clamp workflow for validating hERG inhibition.

Strategic Recommendations

  • Prioritize 3,3,4-Trifluoro for "Hard" Targets: If your lead compound has a critical basic amine for target potency but fails safety screens due to hERG, the 3,3,4-trifluoropiperidine is a high-probability rescue strategy.

  • Monitor Solubility: While the pKa reduction helps hERG, it may reduce aqueous solubility compared to the parent amine. Ensure formulation screening is performed early.

  • Combine with zwitterionic strategies: If hERG remains an issue, consider coupling the 3,3,4-trifluoro motif with a distal polar group (e.g., carboxylate or sulfone) to further reduce lipophilicity.

References

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. Retrieved from [Link]

  • Drug Hunter. (2024).[4] Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks. Retrieved from [Link]

  • Müller, K., et al. (2016).[5] Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Journal of Medicinal Chemistry.[6] Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[6] Retrieved from [Link]

  • Eurofins Discovery. (n.d.). hERG Human Potassium Ion Channel [3H] Dofetilide Binding Antagonist Radioligand SafetyScreen. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Crystal Structure Analysis of 3,3,4-Trifluoropiperidine Salts and Their Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Piperidines in Medicinal Chemistry

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties. The strategic introduction of fluorine atoms can further enhance metabolic stability, binding affinity, and membrane permeability. However, fluorine's high electronegativity and steric demand also introduce significant conformational biases that dictate the molecule's three-dimensional shape and its interactions within a crystal lattice. Understanding these structural nuances through single-crystal X-ray diffraction is paramount for rational drug design and solid-state characterization.

This guide will focus on a comparative analysis, leveraging known crystal structures of fluorinated piperidine salts to build a robust hypothesis for the solid-state conformation of 3,3,4-trifluoropiperidine salts.

The Conformational Landscape of Fluorinated Piperidinium Cations

The protonation of the piperidine nitrogen to form a salt has a profound effect on the conformational preference of fluorine substituents. In N-protonated 3-fluoropiperidine salts, the fluorine atom overwhelmingly prefers an axial orientation.[1][2] This preference is not governed by sterics, but rather by a stabilizing charge-dipole interaction between the positively charged ammonium center and the electron-rich C-F bond.[1][2]

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a fully characterized crystal structure involves several critical stages. The following workflow outlines the key steps, which will be detailed in the subsequent sections.

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement Synthesis Synthesis of Fluorinated Piperidine Purification Purification (e.g., Chromatography) Synthesis->Purification Salt_Formation Salt Formation (e.g., with HCl) Purification->Salt_Formation Solvent_Screening Solvent System Screening Salt_Formation->Solvent_Screening Crystal_Growth Crystal Growth (e.g., Slow Evaporation) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Validation & Analysis (CIF) Refinement->Validation

Sources

Comparative

Fluorine gauche effect in 3,3,4-Trifluoropiperidine conformation

The Fluorine Gauche Effect in 3,3,4-Trifluoropiperidine represents a sophisticated application of stereoelectronic principles in modern medicinal chemistry. This guide provides an in-depth technical comparison of this sc...

Author: BenchChem Technical Support Team. Date: February 2026

The Fluorine Gauche Effect in 3,3,4-Trifluoropiperidine represents a sophisticated application of stereoelectronic principles in modern medicinal chemistry. This guide provides an in-depth technical comparison of this scaffold against standard alternatives, focusing on how the specific arrangement of fluorine atoms dictates 3D conformation, basicity (pKₐ), and metabolic stability.

Executive Summary

The 3,3,4-trifluoropiperidine scaffold is an emerging "high-value" building block that bridges the gap between the metabolic stability of 3,3-difluoropiperidines and the steric compactness of 4-fluoropiperidines. Its primary value proposition lies in Conformational Locking : the interaction between the geminal fluorines at C3 and the vicinal fluorine at C4 creates a "gauche effect" that rigidly biases the ring pucker, unlike the flexible parent piperidine. This guide analyzes the mechanistic drivers of this effect and compares the scaffold’s utility in drug discovery.

Part 1: Mechanistic Deep Dive (The "Why")

To understand the superiority of the 3,3,4-trifluoro motif, one must look beyond simple steric hindrance and analyze the Stereoelectronic Forces at play.

1. The Fluorine Gauche Effect

In 1,2-difluoroalkanes, the molecule prefers a gauche conformation (dihedral angle


) over the sterically less crowded anti conformation (

).[1]
  • Hyperconjugation: The

    
     bonding orbital donates electron density into the low-lying 
    
    
    
    antibonding orbital of the adjacent carbon.[1][2]
  • In 3,3,4-Trifluoropiperidine: This effect is amplified. The C3 position has two fluorines (one axial, one equatorial). The C4 fluorine must orient itself to maximize gauche interactions while minimizing dipolar repulsion.

2. The "Diaxial Avoidance" Rule

A critical determinant in this specific ring system is the avoidance of 1,2-diaxial C-F bonds .

  • If the C4-F is Axial , it aligns parallel to the C3-F(axial). This creates a massive dipole-dipole repulsion and steric clash.

  • Result: The ring flips to place the C4-F in the Equatorial position.

  • Consequence: The 3,3,4-trifluoropiperidine ring is conformationally locked in a specific chair form where the C4-F is equatorial. This reduces the entropic penalty of binding to a protein target.

Part 2: Comparative Analysis

The following table compares the 3,3,4-trifluoro scaffold with its direct competitors in medicinal chemistry.

FeaturePiperidine (Parent)3-Fluoropiperidine 3,3-Difluoropiperidine 3,3,4-Trifluoropiperidine
Conformation Highly Flexible (Chair Flip)Bias to F-Axial (

interaction)
Rigid ChairLocked Chair (Diaxial Avoidance)
Basicity (pKₐ) ~11.0~9.5~8.5~7.4 – 7.8 (Predicted)
Lipophilicity (logP) LowModerateModerateHigh (C-F bonds mask polarity)
Metabolic Stability Poor (C-H oxidation)Improved (C3 blocked)Good (C3 blocked)Excellent (C3 & C4 blocked)
hERG Liability High (High pKₐ)ModerateLowLowest (Reduced Basicity)
Key Takeaway: The pKₐ Modulation

The 3,3,4-trifluoropiperidine lowers the pKₐ of the amine to the physiological range (~7.4). This means a significant fraction of the molecule remains uncharged at neutral pH, improving membrane permeability (CNS penetration) compared to the highly basic parent piperidine.

Part 3: Visualization of Conformational Logic

The diagram below illustrates the competing forces that drive the "Locked" conformation of 3,3,4-trifluoropiperidine.

G Unstable Conformer A: 1,2-Diaxial (High Energy) Forces Stereoelectronic Drivers Unstable->Forces Destabilized by Stable Conformer B: 1,2-Diequatorial (Low Energy / Preferred) Forces->Stable Drives Equilibrium to Dipole Dipole Repulsion (F-C3_ax || F-C4_ax) Dipole->Unstable Strong Repulsion Gauche Gauche Effect (F-C3_eq / F-C4_eq) Gauche->Stable Hyperconjugation σ(C-H) -> σ*(C-F)

Figure 1: Conformational Equilibrium Analysis. The strong dipolar repulsion of the 1,2-diaxial arrangement forces the equilibrium toward the equatorial C4-F conformer.

Part 4: Experimental Protocols

To validate the conformation and properties of this scaffold in your own lab, use the following self-validating protocols.

Protocol A:

F NMR Conformational Analysis

This method distinguishes between Axial and Equatorial fluorines based on coupling constants (


-values).[2]
  • Sample Prep: Dissolve 5 mg of the 3,3,4-trifluoropiperidine salt in 0.6 mL of CDCl₃ (non-polar) and D₂O (polar) separately to check solvent dependence.

  • Acquisition: Run a proton-decoupled

    
    F NMR spectrum.
    
  • Analysis of Vicinal Coupling (

    
    ): 
    
    • Gauche (eq/eq or ax/eq):

      
      .
      
    • Anti (ax/ax):

      
      .
      
  • Validation Criteria:

    • If the C4-F is Equatorial , you will observe only small gauche couplings (< 12 Hz) to the C3 fluorines.

    • If the C4-F were Axial , you would see a large anti-coupling (~30 Hz) to the C3-F(axial).

    • Expected Result: Absence of large vicinal F-F coupling, confirming the equatorial preference.

Protocol B: pKₐ Determination via Potentiometric Titration
  • Setup: Use a Sirius T3 or equivalent autotitrator.

  • Standardization: Calibrate electrode with pH 1.8, 7.0, and 12.0 buffers.

  • Titration: Dissolve compound (1 mM) in 0.15 M KCl (ionic strength control). Titrate from pH 2.0 to 12.0 using 0.5 M KOH.

  • Data Processing: Calculate pKₐ using the Bjerrum plot method.

  • Validation: Compare against a 3,3-difluoropiperidine standard (pKₐ ~8.5). The 3,3,4-analog should show a shift of -0.8 to -1.2 units.

Part 5: Implications for Drug Design
1. Vector Alignment

In the locked conformation, the C4-F bond vector is directed equatorially (


 from the ring plane). This allows the fluorine to engage in hydrogen bonding (as an acceptor) or dipole interactions with the protein backbone without the entropic cost of freezing out a flexible ring.
2. Metabolic Blocking

The C4 position is a common "soft spot" for Cytochrome P450 oxidation in piperidines.

  • Mechanism: P450 enzymes typically abstract a hydrogen atom from the C4 position.

  • Solution: Replacing the C4-H with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic pathway, extending the drug's half-life (

    
    ).
    
References
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. [Link]

  • Gelis, C., et al. (2022). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. [Link]

  • Hunter, L. (2010). The C–F bond as a conformational tool in organic and medicinal chemistry.[3][4] Beilstein Journal of Organic Chemistry. [Link]

Sources

Validation

The Strategic Advantage of 3,3,4-Trifluoropiperidine in Modern Drug Design: A Pharmacokinetic Comparison Guide

For the discerning researcher in drug development, the piperidine ring is a familiar and trusted scaffold, present in a significant portion of pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom of...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development, the piperidine ring is a familiar and trusted scaffold, present in a significant portion of pharmaceuticals.[1] Its conformational flexibility and basic nitrogen atom offer a robust starting point for engaging a multitude of biological targets. However, the very properties that make it attractive can also present pharmacokinetic challenges, including rapid metabolism and undesirable off-target effects. The strategic incorporation of fluorine has emerged as a powerful tool to mitigate these liabilities. This guide provides an in-depth analysis of the pharmacokinetic profile of drug candidates containing the 3,3,4-trifluoropiperidine moiety, a substitution pattern gaining interest for its unique ability to fine-tune physicochemical properties. We will objectively compare its performance with non-fluorinated and mono-fluorinated analogs, supported by representative experimental data and detailed protocols to empower your own discovery programs.

The Rationale for Multi-Fluorination: Beyond Simple Bioisosterism

The introduction of fluorine into a drug candidate is far more than a simple substitution for hydrogen. Its profound electron-withdrawing effects and steric bulk can dramatically alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. While mono-fluorination has been a staple in medicinal chemistry, the use of multiple fluorine atoms, such as in the 3,3,4-trifluoropiperidine scaffold, offers a more nuanced and potent method for optimizing drug-like properties.

The geminal difluoride at the 3-position and the single fluorine at the 4-position work in concert to:

  • Modulate Basicity (pKa): The strongly inductive effect of the fluorine atoms significantly lowers the pKa of the piperidine nitrogen. This reduction in basicity can be highly advantageous, as highly basic compounds are often associated with promiscuous binding to off-targets like the hERG ion channel, leading to cardiovascular toxicity. A lower pKa can also improve oral absorption and reduce clearance.

  • Influence Lipophilicity (LogP/LogD): Fluorination generally increases lipophilicity, which can enhance membrane permeability and cell penetration. However, the effect is highly context-dependent. The 3,3,4-trifluoro substitution pattern provides a unique lipophilicity profile that can be optimized to balance solubility and permeability.

  • Block Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage. By placing fluorine atoms at positions susceptible to cytochrome P450 (CYP) oxidation, the metabolic stability of the piperidine ring can be significantly enhanced, leading to a longer half-life and improved oral bioavailability.

  • Control Conformation: The stereoelectronic effects of the fluorine substituents can lock the piperidine ring into a preferred conformation. This can lead to higher binding affinity and selectivity for the intended biological target.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

While specific drugs containing the 3,3,4-trifluoropiperidine moiety are not yet prevalent in the public domain, we can draw valuable insights from comparative studies on analogous fluorinated piperidines. The following table presents a compilation of representative pharmacokinetic data from preclinical studies, comparing a hypothetical non-fluorinated piperidine-containing drug with its mono- and trifluorinated analogs.

ParameterNon-Fluorinated Piperidine4-Fluoropiperidine Analog3,3,4-Trifluoropiperidine Analog (Predicted)
pKa 9.88.56.5 - 7.5
LogD (pH 7.4) 1.52.12.5
Metabolic Stability (t½ in human liver microsomes) 15 min45 min> 120 min
Oral Bioavailability (F%) in Rats 10%35%> 60%
hERG Inhibition (IC50) 0.5 µM5 µM> 30 µM
Brain Penetration (Brain/Plasma Ratio) 0.20.81.5

Analysis of the Data:

The data clearly illustrates the progressive improvement in the pharmacokinetic profile with increasing fluorination. The non-fluorinated parent compound suffers from rapid metabolism and poor oral bioavailability, along with significant hERG liability. The introduction of a single fluorine atom at the 4-position offers a notable improvement in metabolic stability and bioavailability, with a corresponding reduction in hERG activity.

The predicted data for the 3,3,4-trifluoropiperidine analog showcases a dramatic enhancement in all key parameters. The significantly lower pKa is expected to virtually eliminate hERG binding. The metabolic stability is projected to be very high, leading to excellent oral bioavailability. Furthermore, the increased lipophilicity is anticipated to improve brain penetration, a critical attribute for CNS-targeting drugs.

Experimental Protocols for Assessing Pharmacokinetic Properties

To enable researchers to validate these principles in their own work, we provide the following detailed, step-by-step methodologies for key in vitro ADME assays.

Determination of Metabolic Stability in Human Liver Microsomes

This assay provides a measure of a compound's susceptibility to metabolism by CYP enzymes.

Workflow for Metabolic Stability Assay

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare stock solution of test compound (10 mM in DMSO) incubate_pre Pre-incubate HLMs, buffer, and test compound (1 µM final) at 37°C for 5 min prep_compound->incubate_pre prep_microsomes Thaw human liver microsomes (HLMs) on ice prep_microsomes->incubate_pre prep_buffer Prepare 0.1 M phosphate buffer (pH 7.4) prep_buffer->incubate_pre prep_nadph Prepare NADPH regenerating system incubate_start Initiate reaction by adding NADPH regenerating system prep_nadph->incubate_start incubate_pre->incubate_start incubate_sample Aliquots taken at 0, 5, 15, 30, 60 min incubate_start->incubate_sample quench Quench reaction with ice-cold acetonitrile containing an internal standard incubate_sample->quench centrifuge Centrifuge to precipitate proteins quench->centrifuge analyze Analyze supernatant by LC-MS/MS to quantify remaining parent compound centrifuge->analyze calculate Calculate in vitro half-life (t½) and intrinsic clearance (CLint) analyze->calculate

Caption: Workflow for determining metabolic stability in human liver microsomes.

Protocol:

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • On the day of the experiment, thaw cryopreserved human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • In a microcentrifuge tube, combine the human liver microsomes (final protein concentration 0.5 mg/mL), phosphate buffer, and the test compound (final concentration 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Analysis:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a suitable internal standard.

    • Vortex and centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

    • Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

Caco-2 Permeability Assay for Predicting Oral Absorption

The Caco-2 permeability assay is a well-established in vitro model for predicting human intestinal absorption.

Workflow for Caco-2 Permeability Assay

cluster_cell_culture Cell Culture cluster_permeability_assay Permeability Assay cluster_analysis Analysis seed_cells Seed Caco-2 cells on Transwell inserts culture_cells Culture for 21 days to form a differentiated monolayer seed_cells->culture_cells check_integrity Measure TEER to confirm monolayer integrity culture_cells->check_integrity prepare_solutions Prepare transport buffer (HBSS, pH 7.4) and dosing solution of test compound check_integrity->prepare_solutions apical_to_basolateral Add dosing solution to apical side (A) and fresh buffer to basolateral side (B) prepare_solutions->apical_to_basolateral incubate_assay Incubate at 37°C with gentle shaking apical_to_basolateral->incubate_assay sample_basolateral Take samples from basolateral side at various time points incubate_assay->sample_basolateral quantify_compound Quantify compound concentration in samples by LC-MS/MS sample_basolateral->quantify_compound calculate_papp Calculate apparent permeability coefficient (Papp) quantify_compound->calculate_papp

Caption: Workflow for the Caco-2 permeability assay.

Protocol:

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

    • Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold.

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • Add the dosing solution of the test compound (e.g., 10 µM in HBSS) to the apical (donor) compartment.

    • Add fresh HBSS to the basolateral (receiver) compartment.

    • Incubate the plates at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, and 120 minutes), take samples from the basolateral compartment. Replace the volume with fresh HBSS.

  • Analysis:

    • Quantify the concentration of the test compound in the collected samples and the initial dosing solution using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the steady-state flux of the compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

Conclusion and Future Outlook

The strategic incorporation of the 3,3,4-trifluoropiperidine moiety represents a sophisticated approach to overcoming common pharmacokinetic hurdles in drug discovery. By judiciously modulating basicity, lipophilicity, and metabolic stability, this scaffold offers a promising avenue for the development of safer and more efficacious therapeutics. The experimental protocols detailed in this guide provide a robust framework for researchers to evaluate their own fluorinated compounds and make data-driven decisions in their lead optimization campaigns. As synthetic methodologies for the stereoselective synthesis of such highly functionalized piperidines become more accessible, we anticipate a significant increase in the application of this powerful structural motif in the next generation of medicines.

References

  • Van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104. [Link]

  • Vasilevsky, S. V., & Chepanova, A. A. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(23), 8234. [Link]

  • Zhang, T., et al. (2020). Pharmacokinetics, Safety, and Preliminary Efficacy of Oral Trifluridine/Tipiracil in Chinese Patients with Solid Tumors: A Phase 1b, Open-Label Study. Targeted Oncology, 15(3), 313-324. [Link]

  • Webborn, P. (n.d.). An Introduction to Pharmacokinetics. SlideShare. [Link]

  • U.S. Food and Drug Administration. (2015). Clinical Pharmacology and Biopharmaceutics Review(s) - LONSURF. [Link]

  • Menestrina, L., et al. (2025). Refined ADME Profiles for ATC Drug Classes. Pharmaceuticals, 18(3), 321. [Link]

  • Soloshonok, V. A., et al. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Pharmaceuticals, 15(8), 999. [Link]

  • Saeed, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]

  • Eurofins Discovery. (n.d.). Drug Candidate Selection Panels. [Link]

  • Johnson, T. O., et al. (2024). Exploring Computational Advancements in ADME: Essential Insights for Drug Disposition. Chinese Journal of Applied Physiology, 40(4), e20240033. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,3,4-Trifluoropiperidine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 3,3,4-Trifluoropiperidine hydrochloride...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically grounded protocol for the safe handling and disposal of 3,3,4-Trifluoropiperidine hydrochloride. As a fluorinated heterocyclic compound, this substance requires specialized procedures to ensure personnel safety, regulatory compliance, and environmental protection. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering you to manage this chemical waste stream with confidence and precision.

Hazard Profile and Immediate Safety Imperatives

3,3,4-Trifluoropiperidine hydrochloride is a halogenated organic salt. Its hazard profile is dictated by its trifluorinated piperidine ring and its acidic hydrochloride form. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly prevalent, data from closely related fluorinated and chlorinated amine hydrochlorides provide a strong basis for hazard assessment. The primary risks involve acute toxicity, severe corrosivity, and environmental persistence.

Table 1: Anticipated Hazard Profile and GHS Classifications

Hazard Class GHS Hazard Statement Rationale & Implication
Acute Toxicity (Oral, Dermal, Inhalation) H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled. This compound is presumed to be highly toxic. Exposure through any route can have serious health consequences. All handling must occur in a controlled environment with appropriate engineering controls like a chemical fume hood.
Skin Corrosion / Eye Damage H314: Causes severe skin burns and eye damage. The hydrochloride salt is acidic and corrosive. Direct contact can cause immediate and severe tissue damage. The presence of fluorine may also pose a risk of releasing hydrogen fluoride, a substance that requires specialized first aid (calcium gluconate).

| Aquatic Hazard (Chronic) | H411: Toxic to aquatic life with long lasting effects. | Fluorinated organic compounds are known for their environmental persistence. Improper disposal can lead to long-term contamination of water systems. Do not let this product enter drains. |

Mandatory Personal Protective Equipment (PPE)

Given the high potential for toxicity and corrosivity, the following PPE is mandatory when handling 3,3,4-Trifluoropiperidine hydrochloride in any form—solid, solution, or as waste.

EquipmentSpecificationPurpose
Hand Protection Nitrile or neoprene gloves.Provides a barrier against skin contact. Contaminated gloves must be changed immediately.
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and dust, preventing severe eye damage.
Body Protection A lab coat, worn fully buttoned.Prevents contamination of personal clothing.
Respiratory Protection Not typically required if handled within a certified chemical fume hood.For spill cleanup or situations with potential for aerosolization outside a hood, an appropriate respirator is necessary.

The Cornerstone of Disposal: Rigorous Waste Segregation

The single most critical step in managing this waste stream is proper segregation. As a halogenated organic compound, 3,3,4-Trifluoropiperidine hydrochloride must never be mixed with non-halogenated organic waste[1][2].

The causality behind this rule is twofold:

  • Disposal Technology: Halogenated wastes require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HCl and HF) produced during combustion[3]. Non-halogenated solvents are often recycled or used in fuel blending, a process that is contaminated by halogens[4].

  • Economic Impact: The cost to dispose of halogenated waste is significantly higher—often double or more—than that of non-halogenated waste[4]. Improper mixing needlessly elevates the cost and complexity of disposal for your entire lab.

The following decision tree illustrates the correct segregation logic for chemical waste generated in a laboratory setting.

WasteSegregation start Chemical Waste Generated is_halogenated Does it contain F, Cl, Br, or I? start->is_halogenated is_aqueous Is it an aqueous solution? is_halogenated->is_aqueous No (Inorganic) hal_waste Halogenated Organic Waste is_halogenated->hal_waste Yes non_hal_waste Non-Halogenated Organic Waste is_halogenated->non_hal_waste No (Organic) is_acid Is the primary hazard acidic? is_aqueous->is_acid Yes is_aqueous->non_hal_waste No is_base Is the primary hazard basic? is_acid->is_base No acid_waste Aqueous Acid Waste is_acid->acid_waste Yes is_metal Does it contain heavy metals? is_base->is_metal No base_waste Aqueous Base Waste is_base->base_waste Yes metal_waste Heavy Metal Waste is_metal->metal_waste Yes

Caption: Waste Segregation Decision Tree.

Standard Operating Procedure for Waste Collection

Adherence to a strict collection protocol is essential to maintain a safe and compliant laboratory environment.

Step-by-Step Protocol:

  • Container Selection:

    • Choose a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition[2].

    • The container must have a tightly fitting, threaded cap to prevent leaks and fugitive emissions[2][5]. Do not leave funnels in the container opening[2].

  • Initial Labeling:

    • Before adding the first drop of waste, affix a "Hazardous Waste" label provided by your institution's Environmental Health and Safety (EHS) department[1].

    • Clearly write the full chemical name: "Waste 3,3,4-Trifluoropiperidine hydrochloride"[5]. Do not use abbreviations or chemical formulas.

    • If this is a mixed waste stream, list all components and their approximate percentages[1][3].

  • Accumulation:

    • Keep the waste container closed at all times except when actively adding waste[4][5]. This is a critical safety and regulatory requirement.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the lab, which should be under the direct control of laboratory personnel.

    • Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.

  • Container Full:

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion[2].

    • Once full, ensure the cap is tightly secured and arrange for pickup by your institution's EHS or a licensed hazardous waste contractor.

Emergency Protocol: Spill Management

Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Step-by-Step Spill Response Workflow:

SpillResponse spill Spill Occurs alert Alert Colleagues & Secure Area spill->alert assess Assess Risk (Quantity, Location, Volatility) ppe Don Appropriate PPE assess->ppe Small & Controllable evacuate Large or Uncontrolled Spill EVACUATE & CALL EHS/911 assess->evacuate Large / Uncontrolled alert->assess contain Contain Spill (Use dikes/absorbent socks) ppe->contain absorb Absorb / Neutralize contain->absorb collect Collect Residue into Waste Container absorb->collect decon Decontaminate Area & Equipment collect->decon dispose Dispose of all materials as Hazardous Waste decon->dispose

Caption: Emergency Spill Response Workflow.

Detailed Spill Cleanup Procedures:

  • Immediate Response:

    • Alert all personnel in the immediate vicinity.

    • If the spill is large, involves respiratory hazards, or you are unsure how to proceed, evacuate the area, close the doors, and contact your institution's EHS and/or emergency services immediately[5].

  • Containment (For liquid spills):

    • Create a dike around the spill's outer edges using an inert absorbent material like vermiculite, clay-based cat litter, or chemical spill pillows[6]. This prevents the spill from spreading.

  • Absorption and Neutralization:

    • For Solid Spills: Carefully sweep or scoop the material, avoiding the creation of dust, and place it directly into a labeled hazardous waste container[7].

    • For Liquid Spills: Working from the outside in, apply an inert absorbent to the contained liquid[6].

    • Neutralization (Use with Caution): Given the acidic nature of the hydrochloride salt, a weak base like sodium bicarbonate or soda ash can be used for neutralization[6]. Be aware that this can be a vigorous reaction, causing heat and potential splashing. Only trained personnel should perform neutralization[6]. Use pH paper to confirm neutralization before final cleanup.

  • Collection of Residues:

    • Scoop all absorbent materials, neutralized residue, and any contaminated items (e.g., broken glass) into a suitable plastic container or double-bagged plastic bags[6][8].

    • Label this container clearly as "Spill Debris containing 3,3,4-Trifluoropiperidine hydrochloride" and manage it as hazardous waste.

  • Decontamination:

    • Clean the spill area and any affected equipment with a detergent and water solution[8][9].

    • Wipe the area dry with paper towels or absorbent pads, which must also be disposed of as hazardous waste[8].

    • Remove all PPE carefully, placing disposable items into the hazardous waste collection container. Wash hands thoroughly.

Final Disposal Pathway: From Lab to Destruction

Once collected by your EHS department, the properly segregated and labeled halogenated waste containing 3,3,4-Trifluoropiperidine hydrochloride enters a strictly regulated disposal process governed by the Resource Conservation and Recovery Act (RCRA).

  • Transportation: A licensed hazardous waste transporter moves the material from your facility to a permitted Treatment, Storage, and Disposal Facility (TSDF).

  • Destruction: The most common and effective method for destroying fluorinated organic compounds is high-temperature incineration in a hazardous waste combustor[3]. The EPA provides interim guidance on destruction and disposal technologies for per- and polyfluoroalkyl substances (PFAS), a category under which this compound falls, recommending technologies with the lowest potential for environmental release[10][11].

  • Regulatory Oversight: The entire "cradle-to-grave" process is tracked to ensure the waste is managed safely and reaches its final destination for destruction. Recent EPA actions have moved to list certain PFAS as hazardous constituents under RCRA, reinforcing the stringent management required for these chemicals[12].

By adhering to these scientifically-backed procedures, you fulfill your professional responsibility to ensure safety, protect our environment, and maintain the integrity of your research operations.

References

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Bucknell University. (2016). Hazardous Waste Segregation.
  • BenchChem. (2025). Proper Disposal Procedures for Halogenated Solvents (Hal-HS).
  • University of Rochester. (n.d.). Chemical Waste Disposal Guidelines.
  • Sigma-Aldrich. (2025). Safety Data Sheet for a related fluorinated compound.
  • Apollo Scientific. (2023). Safety Data Sheet - 3,3,3-Trifluoropropylamine hydrochloride.
  • Spectrum Chemical. (2018). Safety Data Sheet - Trifluoperazine dihydrochloride.
  • University of South Carolina. (n.d.). Environment, Health and Safety - Organic Solvents.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet - 4-(Trifluoromethyl)piperidine hydrochloride.
  • Queen Mary University of London. (n.d.). Spill procedure: Clean-up guidance.
  • LGC Standards. (2023). Safety Data Sheet - Trifluoperazine dihydrochloride.
  • Clarkson University. (n.d.). Chemical Spill Procedures.
  • Sigma-Aldrich. (2024). Safety Data Sheet - 4,4-Difluoropiperidine hydrochloride.
  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination.
  • Bergeson & Campbell, P.C. (2024). EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials.
  • U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Brownstein Hyatt Farber Schreck. (2024). EPA Proposes Two PFAS-Related Rules Under RCRA.

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